molecular formula C22H26O2 B1632443 9,10-Dibutoxyanthracene CAS No. 76275-14-4

9,10-Dibutoxyanthracene

Cat. No.: B1632443
CAS No.: 76275-14-4
M. Wt: 322.4 g/mol
InChI Key: KSMGAOMUPSQGTB-UHFFFAOYSA-N
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Description

9,10-Dibutoxyanthracene (DBA) is a 9,10-disubstituted anthracene derivative valued in research for its favorable photophysical properties . Its absorption in the 360–400 nm range makes it a suitable sensitizer for reactions driven by near-UV light-emitting diodes (LEDs) . It acts as an effective electron transfer sensitizer for photopolymerization processes, finding applications in fine pattern formation, dry film photoresists, and UV-curable graphic inks . DBA is also a promising annihilator in triplet-triplet annihilation photon upconversion (TTA-UC), a process that converts lower-energy light into higher-energy photons for potential use in solar energy applications and photovoltaics . Researchers should note that DBA is photoreactive and undergoes photodegradation in the presence of air, producing an endoperoxide species . This characteristic also suggests its potential use as a photo-induced oxygen scavenger . The compound is provided as a solid and should be stored sealed in a dry, cool, and dark place, protected from light . This product is intended for research and further manufacturing use only and is not for direct human use.

Properties

IUPAC Name

9,10-dibutoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGAOMUPSQGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621211
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-14-4
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the chemical properties of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 9,10-Dibutoxyanthracene

Introduction

This compound (DBA) is a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), characterized by the substitution of butoxy groups at the 9 and 10 positions of the central aromatic ring.[1] This modification significantly influences its photophysical and chemical properties, making it a compound of considerable interest for researchers, scientists, and professionals in drug development and materials science. Its primary applications stem from its favorable optical properties, particularly its absorption in the near-UV spectrum, which makes it an effective electron transfer sensitizer (B1316253) and photoinitiator.[1][2][3] DBA is utilized in photopolymerization processes for applications such as fine pattern formation, dry film photoresists, and UV-curable inks.[1] Furthermore, its interaction with light and oxygen to generate reactive oxygen species has opened avenues for its use in photodynamic therapy and as a photo-induced oxygen scavenger.[1][4]

Core Chemical Properties

This compound is a yellow crystalline solid at room temperature.[3][5][6] The presence of the aliphatic butoxy chains enhances its solubility in various organic solvents compared to the parent anthracene molecule.[6][7][8]

PropertyValueSource(s)
CAS Number 76275-14-4[1][5][7]
Molecular Formula C₂₂H₂₆O₂[5][7][9][10]
Molecular Weight 322.44 g/mol [3][5][7][10]
Melting Point 53-55 °C or 110.0-114.0 °C[7][8][11][12]
Boiling Point 478.8 ± 18.0 °C (Predicted)[7][8]
Density 1.058 ± 0.06 g/cm³ (Predicted)[7][8]
Appearance Yellow crystalline powder/solid[3][5]
Solubility Insoluble in water (4.8E-5 g/L at 25 °C). Soluble in dimethyl sulfoxide (B87167) (DMSO), benzene, and toluene.[5][7][8]

Spectral Properties

The defining characteristic of this compound is its absorption of ultraviolet light, specifically in the UVA range. This property is central to its function as a photosensitizer.

Spectral PropertyWavelength/RangeSource(s)
UV-Vis Absorption (λmax) 360–400 nm[1][4][13]
Fluorescence Exhibits fluorescence[4][6]

Reactivity and Photochemistry

The primary mechanism of action for this compound involves the absorption of light, which excites the molecule to a higher energy state.[1] In the presence of molecular oxygen, this energy can be transferred to generate singlet oxygen, a highly reactive oxygen species.[1][2] This process is the foundation of its photosensitizing capabilities.

A key photochemical reaction of DBA is its degradation in the presence of air (oxygen) and UV light to form an endoperoxide species.[2][4][13] This reaction proceeds through the capture of the generated singlet oxygen. The resulting this compound-endoperoxide is itself photoreactive and can undergo further decomposition to secondary products.[4][13] This reactivity makes DBA a potential candidate for use as a photo-induced oxygen scavenger.[2][4] Due to steric hindrance from the bulky butoxy groups at the 9 and 10 positions, photodimerization, a common reaction for anthracene, is unlikely.[4]

Photochemical reaction pathway of this compound in the presence of oxygen.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

1. Alkali-Mediated Etherification (from 9,10-Anthracenedione) [1]

This one-pot method involves the reduction of 9,10-anthracenedione to its diol form, followed by etherification.

  • Step 1: Reduction and Deprotonation: 9,10-Anthracenedione is reduced to 9,10-anthracenediol (also known as anthracene-9,10-diol).[1][14] This intermediate is subsequently deprotonated using a base such as sodium hydroxide (B78521) (NaOH) to form the sodium 9,10-anthracenediolate salt.[1]

  • Step 2: Etherification: The resulting sodium salt is reacted with an alkylating agent, such as butyl bromide, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to 65–70°C for 1–2 hours to yield this compound.[1]

  • Purification: The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to achieve high purity (>98%).[1]

2. Acylation-Reduction Method (from Anthraquinone) [15]

This two-step approach offers good control over impurities and avoids the use of hazardous metal reducing agents.[15]

  • Step 1: Acylation of Anthraquinone: Anthraquinone is reacted with n-butyryl chloride in a biphasic system (e.g., dichloromethane (B109758) and 30% NaOH solution) in the presence of sodium hydrosulfite (NaHSO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The reaction is conducted at low temperatures (0–10°C) to form the intermediate, 9,10-dibutyryloxyanthracene.[1][15]

  • Step 2: Reduction: The intermediate is then reduced using a reducing agent such as triethylsilane to yield the final product, this compound.[15]

  • Advantages: This method is reported to be suitable for industrial production, yielding a high-purity product (≥99.90%) with a high yield (around 90%).[15]

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction Start Anthraquinone + n-butyryl chloride Reactants Reagents: - NaOH (30% aq.) - NaHSO₃ - Tetrabutylammonium bromide - Dichloromethane Reaction1 Acylation Reaction (0-10 °C) Reactants->Reaction1 Intermediate Intermediate: 9,10-dibutyryloxyanthracene Reaction1->Intermediate Reducer Reducing Agent: Triethylsilane Reaction2 Reduction Reaction Intermediate->Reaction2 Reducer->Reaction2 Product Final Product: This compound Reaction2->Product

Workflow for the acylation-reduction synthesis of this compound.
Protocol for Photodegradation and Endoperoxide Formation[4][13]

This experimental protocol demonstrates the photoreactivity of DBA in the presence of a photosensitized singlet oxygen generator.

  • Materials: this compound (DBA), Eosin Y (EY) as a singlet oxygen-producing dye, and a solvent such as N,N-dimethylformamide (DMF).[13]

  • Procedure: A mixture of DBA (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) is dissolved in the solvent (e.g., 10 mL).[13] The solution is then irradiated with light of a wavelength that excites the sensitizer but not DBA directly (e.g., 530 nm light) in the presence of air at room temperature for a set period (e.g., 4 hours) with stirring.[13]

  • Workup and Analysis: The crude product is extracted with a nonpolar solvent like hexane, washed with saturated brine, and concentrated. The formation of this compound-endoperoxide can be confirmed and quantified using ¹H NMR spectroscopy.[4][13]

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects (H413).[5][9] Therefore, release into the environment should be avoided.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light to prevent degradation.[1]

References

An In-depth Technical Guide to the Synthesis of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 9,10-Dibutoxyanthracene, a versatile organic compound with applications in photodynamic therapy and as an electron transfer sensitizer.[1] The document outlines key synthetic methodologies, including reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research.

Acylation of Anthraquinone (B42736) followed by Reduction

A highly efficient and high-yield method for the synthesis of this compound involves a two-step process starting from anthraquinone. This pathway is characterized by its use of readily available starting materials and controllable reaction conditions, resulting in a high-purity product.[2] The overall yield for this process is reported to be around 90%, with a product purity of ≥99.90%.[2]

Reaction Pathway and Mechanism

The synthesis proceeds in two main steps:

  • Acylation of Anthraquinone: Anthraquinone is first reduced in situ with sodium hydrosulfite in the presence of sodium hydroxide (B78521). The resulting intermediate is then acylated with n-butyryl chloride to form an intermediate, designated as M1 in the referenced patent literature.[2]

  • Reduction to this compound: The intermediate M1 is subsequently reduced using triethylsilane to yield the final product, this compound.[2] This reduction step avoids the use of metal-reducing agents that can generate hydrogen gas, thus enhancing the safety of the procedure.[2]

The following diagram illustrates the logical workflow of this synthesis pathway.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction Anthraquinone Anthraquinone Intermediate_M1 Intermediate M1 Anthraquinone->Intermediate_M1 1. Reduction Sodium_Hydrosulfite_NaOH Sodium Hydrosulfite / NaOH n-Butyryl_Chloride n-Butyryl Chloride n-Butyryl_Chloride->Intermediate_M1 2. Acylation Triethylsilane Triethylsilane 9_10-Dibutoxyanthracene This compound Intermediate_M1->9_10-Dibutoxyanthracene Reduction

Caption: Workflow for the synthesis of this compound from Anthraquinone.

Experimental Protocol

The following protocol is adapted from patent CN113880698B.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anthraquinone208.2120 g0.096
Dichloromethane84.93100 g-
30% Sodium Hydroxide Solution40.00100 g-
Tetrabutylammonium (B224687) Bromide322.370.15 g0.00046
Sodium Hydrosulfite174.1132 g0.184
n-Butyryl Chloride106.5530.5 g0.286
Triethylsilane116.28(Not specified)-
Anhydrous Sodium Sulfate142.04(Sufficient amount)-

Procedure:

  • Reaction Setup: In a 500 ml four-neck flask, combine 20 g of anthraquinone, 100 g of dichloromethane, 100 g of 30% sodium hydroxide solution, and 0.15 g of tetrabutylammonium bromide.

  • Initial Reduction: Add 32 g of sodium hydrosulfite to the mixture in 10 portions.

  • Acylation: Cool the reaction mixture to between -5°C and 5°C. Begin the dropwise addition of 30.5 g of n-butyryl chloride. After the addition is complete, maintain the temperature at 30-35°C and allow the reaction to proceed for 1.5 hours.

  • Work-up 1: After the reaction is complete, allow the mixture to stand and separate into layers. Remove the aqueous phase and dry the organic phase with anhydrous sodium sulfate.

  • Reduction: To the dried organic phase, add triethylsilane dropwise. Maintain the temperature at 30-35°C and continue the reaction for 2-3 hours.

  • Crystallization and Isolation: After the reduction is complete, cool the reaction mixture to induce crystallization. The solid product, this compound, is then collected.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for this synthesis pathway.

ParameterValue
Purity≥99.90%
Yield~90%
¹H NMR (400MHz, CDCl₃, 300K) δ(ppm) = 8.37-8.34 (m, 4H), 7.53-7.50 (m, 4H), 4.22 (t, J=6.6Hz, 4H), 2.12-2.05 (m, 4H), 1.80-1.71 (m, 4H), 1.12 (t, J=7.4Hz, 6H)
¹³C NMR (101MHz, CDCl₃, 300K) δ(ppm) = 147.5, 125.1, 122.7, 75.8, 32.7, 19.5, 14.1
Mass Spectrum (MS) m/z = 322

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and versatile method for preparing ethers. In the context of this compound synthesis, this pathway would involve the reaction of a 9,10-dialkoxide of anthracene (B1667546) with a butyl halide. The key intermediate, 9,10-anthracenediol (the hydroquinone (B1673460) form of 9,10-anthraquinone), can be prepared by the reduction of 9,10-anthraquinone.

Reaction Pathway and Mechanism

This synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Deprotonation: 9,10-Anthracenediol is deprotonated by a strong base (e.g., sodium hydroxide or sodium hydride) to form the more nucleophilic 9,10-anthracenediolate.

  • Nucleophilic Attack: The dialkoxide then attacks a butyl halide (e.g., n-butyl bromide) in a concerted SN2 reaction, displacing the halide and forming the ether linkages.

The following diagram illustrates the mechanism of the Williamson ether synthesis for one of the hydroxyl groups.

G cluster_0 Williamson Ether Synthesis Mechanism Anthracenediolate Anthracene-9,10-diolate Transition_State [Transition State]‡ Anthracenediolate->Transition_State Nucleophilic Attack Butyl_Bromide n-Butyl Bromide Butyl_Bromide->Transition_State Dibutoxyanthracene This compound Transition_State->Dibutoxyanthracene Bromide_Ion Br⁻ Transition_State->Bromide_Ion Leaving Group Departure

Caption: SN2 mechanism for the Williamson ether synthesis of this compound.

Generalized Experimental Protocol

Materials and Reagents:

  • 9,10-Anthracenediol

  • A strong base (e.g., Sodium Hydride, Sodium Hydroxide)

  • n-Butyl Bromide or n-Butyl Iodide

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • Preparation of the Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-anthracenediol in the anhydrous solvent.

  • Add the strong base portion-wise at a controlled temperature (e.g., 0°C) to facilitate the deprotonation to the dialkoxide.

  • Alkylation: To the resulting solution of the dialkoxide, add n-butyl halide dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Acid-Catalyzed Etherification of Anthracene

Another potential pathway for the synthesis of this compound is the direct reaction of anthracene with butanol under acidic conditions.[3] This method, however, is less commonly detailed in the literature for this specific product.

Reaction Pathway and Mechanism

The mechanism for acid-catalyzed etherification of an aromatic compound is not straightforward and can be complex. It likely involves the protonation of butanol, followed by the formation of a butyl carbocation (or a related electrophilic species) which then attacks the electron-rich anthracene core. The stability of the resulting intermediate and the reaction conditions would be critical for the success of this synthesis.

Summary of Synthesis Pathways

The following table provides a comparative summary of the discussed synthesis pathways for this compound.

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Acylation and Reduction Anthraquinonen-Butyryl Chloride, Sodium Hydrosulfite, TriethylsilaneHigh yield, high purity, safe (avoids H₂ generation)Multi-step process
Williamson Ether Synthesis 9,10-AnthracenediolStrong base, Butyl HalideVersatile, well-established methodRequires pre-synthesis of anthracenediol, sensitive to reaction conditions
Acid-Catalyzed Etherification AnthraceneButanol, Strong Acid (e.g., H₂SO₄)Potentially a one-step processLack of detailed protocols, potential for side reactions and low yields

Conclusion

For researchers and professionals in drug development, the synthesis of this compound via the acylation of anthraquinone followed by reduction with triethylsilane presents the most robust and well-documented pathway. It offers high yields and purity, which are critical for applications in sensitive fields. The Williamson ether synthesis provides a viable alternative, particularly if 9,10-anthracenediol is readily available. The acid-catalyzed etherification of anthracene, while theoretically possible, requires further investigation and optimization to be considered a practical synthetic route. This guide provides the necessary foundational information for the successful synthesis and further exploration of this compound and its derivatives.

References

An In-depth Technical Guide to the Photophysical Properties of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9,10-Dibutoxyanthracene is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon, characterized by the presence of two butoxy groups at the 9 and 10 positions of the anthracene core. These substituents significantly influence the molecule's electronic and, consequently, its photophysical properties. DBA is recognized for its strong absorption in the near-UV region, making it an effective sensitizer (B1316253) for various photochemical reactions.[1] Its ability to generate singlet oxygen upon photoexcitation has also positioned it as a compound of interest for applications in photodynamic therapy.[1] This guide aims to consolidate the existing knowledge on the photophysical properties of DBA and to provide detailed experimental frameworks for its further characterization.

Photophysical and Photochemical Properties

Absorption and Emission Spectra

This compound exhibits characteristic absorption in the ultraviolet A (UVA) region, specifically between 360 and 400 nm.[1][2] This absorption profile makes it suitable for applications initiated by near-UV light sources, such as light-emitting diodes (LEDs).[1][2] The electron-donating nature of the butoxy groups is known to influence the energy levels of the anthracene core, affecting its absorption and emission characteristics.[1] While detailed emission spectra in various solvents are not extensively documented in the literature, it is expected to exhibit the characteristic structured fluorescence emission typical of anthracene derivatives.

Photochemical Reactivity and Degradation

A key feature of this compound is its photoreactivity in the presence of oxygen. Upon irradiation with UV light in an aerobic environment, DBA undergoes a [4+2] cycloaddition reaction with singlet oxygen to form a transient endoperoxide. This endoperoxide can then undergo further decomposition, particularly under continued light exposure, to yield secondary products.[2] This reactivity underscores the potential of DBA as a photo-induced oxygen scavenger. The proposed mechanism for this photodegradation is supported by singlet oxygen scavenger studies and theoretical calculations of the singlet-triplet transition energies.[2]

Quantitative Photophysical Data

Specific, experimentally determined values for the fluorescence quantum yield and lifetime of this compound are not widely reported in peer-reviewed literature. To provide a valuable resource for researchers, this section presents a comparative overview of photophysical data for structurally related 9,10-disubstituted anthracene derivatives. This data can serve as a useful benchmark for the expected photophysical behavior of DBA.

Table 1: Summary of Known Photophysical Properties of this compound

PropertyValue(s)Solvent(s)Reference(s)
Absorption Maxima (λabs) 360 - 400 nmNot specified[1][2]
Molar Absorptivity (ε) Data not available
Emission Maxima (λem) Data not available
Fluorescence Quantum Yield (Φf) Data not available
Fluorescence Lifetime (τf) Data not available

Table 2: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

CompoundSolventAbsorption Max. (λabs, nm)Emission Max. (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Reference(s)
9,10-Diphenylanthracene (B110198) Cyclohexane378, 398408, 4300.908.8[3]
9,10-Dibromoanthracene Benzene380, 401410, 4340.091.3[3]
9,10-Bis(phenylethynyl)anthracene Cyclohexane430, 456462, 4920.984.9[3]
Anthracene Ethanol~357~4040.27~4.1[4]

Experimental Protocols

This section provides detailed methodologies for the determination of the key photophysical properties of this compound.

Measurement of UV-Visible Absorption Spectrum

Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar absorption coefficients (ε) of DBA.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of DBA of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.

  • Measurement:

    • Record the absorption spectrum of the solvent to be used as a baseline.

    • Record the absorption spectra of the DBA solutions over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λabs).

    • Calculate the molar absorption coefficient (ε) at each λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of DBA relative to a known standard.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation and emission monochromator.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of DBA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90).

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the standard and DBA in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectra of the standard and DBA solutions at the same excitation wavelength.

  • Data Analysis:

    • Subtract the solvent's emission spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2) where 'std' refers to the standard and 'x' to the sample, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime (τf) of DBA.

Methodology:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is the most common and accurate method.

  • Sample Preparation:

    • Prepare a dilute solution of DBA in a spectroscopic grade solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent quenching by molecular oxygen.

  • Measurement:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

    • Excite the DBA solution with a pulsed light source (e.g., a picosecond laser diode) at a wavelength where it absorbs.

    • Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.

    • The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

Visualizing the Photochemical Pathway

The photodegradation of this compound in the presence of light and oxygen is a critical aspect of its photochemistry. The following diagram illustrates the proposed reaction pathway.

References

9,10-Dibutoxyanthracene: An In-Depth Technical Guide to its Photosensitizing Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dibutoxyanthracene (DBA) is a derivative of anthracene (B1667546) that has garnered significant interest for its applications as a photosensitizer, particularly in the fields of photodynamic therapy and photopolymerization. Its efficacy stems from its favorable photophysical properties, notably its ability to absorb UVA light and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This technical guide provides a comprehensive overview of the core mechanism of action of DBA as a photosensitizer, detailing its photophysical properties, the pathways of ROS generation, and the experimental protocols used for its characterization.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce cell death. The choice of photosensitizer is critical to the success of PDT, with ideal candidates possessing strong absorption in the therapeutic window, high singlet oxygen quantum yields, and low dark toxicity. This compound has emerged as a promising photosensitizer due to its characteristic absorption in the 360–400 nm range, making it suitable for activation by near-UV light sources.[1] The presence of electron-donating butoxy groups at the 9 and 10 positions of the anthracene core enhances its photosensitizing capabilities.[2] This document will delve into the fundamental mechanisms that govern the photosensitizing action of DBA.

Photophysical and Photochemical Properties

The photosensitizing activity of this compound is dictated by its photophysical properties. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes: fluorescence, internal conversion, or intersystem crossing to a triplet state (T₁). It is the triplet state that is crucial for the photosensitizing action.

Table 1: Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

CompoundAbsorption Max (λ_abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)SolventReference
9,10-Diphenylanthracene (B110198)372.514,000408, 430, 455~1.0Cyclohexane[3]
This compound360-400Not ReportedNot ReportedNot ReportedNot Reported[1]

Note: Specific quantitative data for this compound is sparse in the reviewed literature. The data for 9,10-diphenylanthracene is provided for comparative purposes.

Mechanism of Action: Singlet Oxygen Generation

The primary mechanism of action for this compound as a photosensitizer involves a Type II photochemical process, leading to the generation of singlet oxygen.

  • Excitation: DBA absorbs a photon of light (hν), transitioning to its excited singlet state (¹DBA*).

  • Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a longer-lived excited triplet state (³DBA*).

  • Energy Transfer: The excited triplet state of DBA transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer promotes oxygen to its highly reactive singlet state (¹O₂).

  • Reactive Oxygen Species (ROS) Effects: Singlet oxygen is a potent oxidizing agent that can react with a variety of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis or necrosis.

An interesting aspect of DBA's photochemistry is its reaction with the singlet oxygen it generates. This reaction leads to the formation of this compound-endoperoxide (DBA-EPO).[1][4] This process can be viewed as a self-scavenging mechanism.

Caption: Photosensitization mechanism of this compound.

Experimental Protocols

The characterization of a photosensitizer's mechanism of action involves several key experiments to quantify its photophysical properties and its efficiency in generating reactive oxygen species.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer. It can be determined indirectly by chemical trapping methods.

Protocol: Chemical Trapping of Singlet Oxygen

  • Reagents and Materials:

    • This compound (DBA)

    • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-dimethylanthracene (B165754) (DMA))

    • Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal or Methylene Blue)

    • Spectrophotometer or spectrofluorometer

    • Light source with a specific wavelength for excitation

    • Appropriate solvent (e.g., acetonitrile, ethanol)

  • Procedure: a. Prepare solutions of the DBA and the reference photosensitizer with the same optical density at the excitation wavelength. b. To each solution, add a known concentration of the singlet oxygen trap (e.g., DPBF). c. Irradiate the solutions with the light source while stirring. d. At regular time intervals, measure the decrease in absorbance or fluorescence of the singlet oxygen trap. The reaction of the trap with singlet oxygen leads to a loss of its chromophore or fluorophore. e. Plot the change in absorbance or fluorescence against time for both the DBA and the reference. f. The singlet oxygen quantum yield of DBA can be calculated using the following equation:

    ΦΔ (DBA) = ΦΔ (Ref) × (k_DBA / k_Ref) × (I_abs_Ref / I_abs_DBA)

    Where:

    • ΦΔ (Ref) is the singlet oxygen quantum yield of the reference.

    • k_DBA and k_Ref are the slopes of the degradation plots for the trap in the presence of DBA and the reference, respectively.

    • I_abs_DBA and I_abs_Ref are the rates of light absorption by DBA and the reference, respectively.

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_DBA Prepare DBA solution with trap Irradiate Irradiate samples Prep_DBA->Irradiate Prep_Ref Prepare Reference solution with trap Prep_Ref->Irradiate Measure Measure trap degradation over time Irradiate->Measure Plot Plot degradation curves Measure->Plot Calculate Calculate ΦΔ Plot->Calculate

Caption: Experimental workflow for ΦΔ determination.

Synthesis and Characterization of this compound-endoperoxide (DBA-EPO)

The formation of the endoperoxide is a key indicator of singlet oxygen generation by DBA.

Protocol: Synthesis of DBA-EPO

  • Reagents and Materials:

    • This compound (DBA)

    • A singlet oxygen-producing dye (e.g., Eosin Y)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Light source with a wavelength appropriate for the dye (e.g., 530 nm for Eosin Y)[5]

    • Extraction solvent (e.g., hexane)

    • NMR spectrometer for characterization

  • Procedure: a. Dissolve DBA and the singlet oxygen-producing dye in the solvent.[5] b. Irradiate the solution with the appropriate wavelength of light in the presence of air at room temperature with stirring for several hours.[5] c. After the reaction is complete (monitored by TLC), extract the crude product with the extraction solvent.[5] d. Wash the organic layer with saturated brine and concentrate to obtain the DBA-EPO.[5] e. Characterize the product using ¹H NMR spectroscopy to confirm the formation of the endoperoxide.[1]

Signaling Pathways in Photodynamic Therapy

The cellular damage induced by the singlet oxygen generated by DBA can trigger various signaling pathways, ultimately leading to cell death. The primary modes of cell death in PDT are apoptosis and necrosis. The prevalence of one over the other depends on the cell type, the dose of the photosensitizer, and the light dose.

  • Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Singlet oxygen can induce apoptosis by damaging mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis. High concentrations of singlet oxygen can cause rapid and extensive damage to cellular membranes, leading to necrosis.

G Cellular Signaling Pathways in DBA-mediated PDT DBA_PDT DBA + Light + O₂ ROS ¹O₂ Generation DBA_PDT->ROS Mito Mitochondrial Damage ROS->Mito Membrane Membrane Damage ROS->Membrane Caspase Caspase Activation Mito->Caspase Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathways in DBA-mediated PDT.

Conclusion

This compound serves as an effective photosensitizer through the efficient generation of singlet oxygen upon UVA irradiation. Its mechanism of action is well-established, proceeding through a Type II photodynamic process. The butoxy substituents play a key role in modulating its photophysical properties to favor photosensitization. While further research is needed to fully quantify its photophysical parameters, the existing evidence strongly supports its potential in applications requiring photosensitization, such as photodynamic therapy and photopolymerization. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DBA and other novel photosensitizers.

References

The Evolving Landscape of Substituted Anthracene Compounds: A Technical Guide to Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the rich history, synthetic evolution, and diverse applications of substituted anthracene (B1667546) compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of molecules.

First isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, anthracene, a simple polycyclic aromatic hydrocarbon, has become the foundational scaffold for a vast and versatile class of substituted derivatives.[1][2][3] Initially gaining prominence with the synthesis of the dye alizarin (B75676) in 1868, the journey of substituted anthracene compounds has been one of continuous discovery and innovation, leading to their indispensable role in modern materials science and medicine.[2][3] This technical guide delves into the historical milestones, synthetic methodologies, and key applications of these remarkable compounds, offering a detailed resource for professionals in the field.

A Journey Through Time: Key Milestones in Anthracene Chemistry

The history of substituted anthracene compounds is intrinsically linked to the development of organic chemistry. Early work focused on understanding the fundamental reactivity of the anthracene core, with electrophilic substitution reactions being among the first to be explored. These reactions primarily occur at the highly reactive 9 and 10 positions of the central ring.[4] A significant breakthrough in the application of anthracene derivatives came with the discovery of the Diels-Alder reaction, where anthracene and its derivatives can act as a diene, reacting with dienophiles at the 9 and 10 positions.[5] This reactivity has been harnessed for both synthetic purposes and in the development of chemical sensors.[6]

The 20th century witnessed a surge in the development of more sophisticated synthetic methods, enabling the precise installation of a wide array of functional groups onto the anthracene scaffold. This has been particularly driven by the advent of transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of 9,10-disubstituted anthracenes.[7][8] These modern techniques have paved the way for the creation of tailor-made anthracene derivatives with fine-tuned electronic and photophysical properties, crucial for their application in advanced materials.

The Synthetic Toolkit: From Classical Reactions to Modern Catalysis

The synthesis of substituted anthracene compounds has evolved from classical methods to highly efficient and selective modern techniques. Traditionally, methods like the Elbs reaction, involving the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, were employed for the synthesis of the anthracene core.[4][9] Friedel-Crafts reactions have also been a staple for introducing substituents, though they often suffer from issues of regioselectivity.[7][9]

The contemporary synthesis of substituted anthracenes is dominated by transition metal-catalyzed cross-coupling reactions. These methods offer unparalleled control over the substitution pattern and allow for the introduction of a diverse range of functional groups.

Key Modern Synthetic Methodologies:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone for the synthesis of aryl-substituted anthracenes.[8][10][11] It is particularly effective for creating 9,10-diarylanthracenes, which are important materials for organic light-emitting diodes (OLEDs).[11]

  • Stille Coupling: This reaction utilizes organotin compounds and is another powerful tool for the formation of carbon-carbon bonds, offering a complementary approach to the Suzuki coupling.[10][11]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in oxidative coupling reactions of arylboronic acids with internal alkynes to construct the anthracene framework.[7]

  • Cobalt and Gold-Catalyzed Cyclizations: Cobalt and gold catalysts have shown utility in [2+2+2] cycloaddition reactions and other cyclization strategies to build the polycyclic aromatic system of anthracene.[7]

These modern synthetic advancements have not only expanded the library of accessible substituted anthracene compounds but have also enabled the development of more sustainable and efficient synthetic routes.[7]

Illuminating Applications: From Organic Electronics to Biomedical Innovations

The unique photophysical and electronic properties of substituted anthracene compounds have positioned them as key components in a variety of advanced applications.

Organic Electronics:

Substituted anthracenes, particularly 9,10-disubstituted derivatives, are widely used in the field of organic electronics. Their high fluorescence quantum yields and tunable emission colors make them excellent candidates for:

  • Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives serve as efficient blue light emitters, a crucial component for full-color displays and solid-state lighting.[11][12]

  • Organic Field-Effect Transistors (OFETs): The planar structure and extended π-conjugation of anthracene derivatives facilitate charge transport, making them suitable as organic semiconductors in OFETs.[3]

  • Triplet-Triplet Annihilation Upconversion (TTA-UC): Certain 9,10-disubstituted anthracenes act as annihilators in TTA-UC systems, which can convert lower-energy light to higher-energy light, with potential applications in solar energy conversion and bioimaging.[10][12]

Biomedical and Pharmaceutical Significance:

The planar structure of the anthracene core allows for intercalation into DNA, a property that has been exploited in the development of anticancer agents.[13][14] Anthraquinone (B42736) derivatives, which are oxidized forms of anthracene, are a particularly important class of compounds with a broad spectrum of biological activities.[15][16]

  • Anticancer Drugs: Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on an anthraquinone scaffold.[15] These compounds exert their cytotoxic effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.

  • Fluorescent Probes: The inherent fluorescence of anthracene derivatives makes them valuable as fluorescent probes for biological imaging and sensing applications.[6][17] They can be designed to respond to specific biological analytes or changes in the cellular environment.

Quantitative Data on Substituted Anthracene Derivatives

To facilitate comparison and aid in the design of new materials and drugs, the following tables summarize key quantitative data for a selection of substituted anthracene compounds.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference(s)
9,10-Diphenylanthracene (DPA)375, 395409, 432~1.00[12]
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene376, 396410, 432High[12]
4-(10-Phenylanthracen-9-yl)pyridine376, 396410, 432High[12]
9,10-Di(thiophen-2-yl)anthracene422445, 471<0.10[12]

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracenes.

CompoundCell LineIC50 (µM)Mechanism of ActionReference(s)
MitoxantroneVariousVariesDNA intercalation, Topoisomerase II inhibition[15]
DoxorubicinVariousVariesDNA intercalation, Topoisomerase II inhibition, ROS generation[15]
Substituted Anthracene-1,4-dionesRAW264.7VariesInhibition of NO, IL-1β, and TNF-α production[18]

Table 2: Biological Activity of Selected Anthracene Derivatives.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of these compounds, detailed experimental protocols for key reactions are outlined below.

Synthesis of 9,10-bis(pentafluorophenyl)anthracene via C-H Direct Arylation

This protocol describes a single-step synthesis of a fluorinated anthracene derivative, a promising n-type semiconducting material.[19]

Materials:

  • Anthracene

  • Pentafluorobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Toluene (B28343)

Procedure:

  • To a reaction vessel, add anthracene, pentafluorobenzene, Pd(OAc)₂, IPr·HCl, K₂CO₃, and PivOH.

  • Add degassed toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 9,10-bis(pentafluorophenyl)anthracene.

Synthesis of 9-Bromo-10-phenylanthracene via Suzuki Coupling

This protocol illustrates the synthesis of a key intermediate used in the preparation of more complex anthracene derivatives.[8][10]

Materials:

  • 9,10-Dibromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction flask, combine 9,10-dibromoanthracene, phenylboronic acid, and Pd(PPh₃)₄.

  • Add a mixture of toluene, THF, and the 2M aqueous Na₂CO₃ solution.

  • The mixture is degassed and then heated to reflux under an inert atmosphere for a specified period (e.g., 18 hours).

  • After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by recrystallization or column chromatography to yield 9-bromo-10-phenylanthracene.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Coupling_Workflow reagents 9,10-Dibromoanthracene Phenylboronic Acid Pd(PPh3)4 Catalyst Na2CO3 Base reaction Reflux under Inert Atmosphere reagents->reaction solvents Toluene THF Aqueous Solution solvents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 9-Bromo-10-phenylanthracene purification->product

Caption: Workflow for the Suzuki coupling synthesis of 9-bromo-10-phenylanthracene.

Anticancer_Mechanism drug Anthraquinone-based Drug (e.g., Doxorubicin) ros Reactive Oxygen Species (ROS) drug->ros intercalation DNA Intercalation drug->intercalation inhibition Topoisomerase II Inhibition drug->inhibition dna Cellular DNA topo Topoisomerase II damage DNA Damage ros->damage intercalation->dna intercalation->damage inhibition->topo inhibition->damage apoptosis Apoptosis (Cell Death) damage->apoptosis

Caption: Simplified signaling pathway for the anticancer action of anthraquinone-based drugs.

The continuous exploration of substituted anthracene compounds promises to unlock even more innovative applications in the future. As synthetic methodologies become more refined and our understanding of their structure-property relationships deepens, these versatile molecules will undoubtedly continue to play a pivotal role in advancing science and technology.

References

Illuminating the Electronic Landscape: A Technical Guide to the Theoretical Energy Levels of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of 9,10-Dibutoxyanthracene. A thorough review of available scientific literature indicates that while this compound is a compound of significant interest, particularly as a photosensitizer in polymerization processes, explicit and detailed reports of its calculated and experimentally verified HOMO and LUMO energy levels are not extensively documented in dedicated studies.[1][2]

This guide synthesizes the available data from related studies on similar anthracene (B1667546) derivatives and outlines the established computational and experimental methodologies to provide a robust framework for understanding and investigating the electronic properties of this compound.

Core Data Presentation: Energy Level Summary

Precise, experimentally verified and theoretically calculated HOMO and LUMO energy levels for this compound are not consistently reported in the surveyed literature. However, by examining data from closely related 9,10-disubstituted anthracene derivatives and mentions in broader studies, we can establish a probable range for these values. The following table summarizes this analogous and inferred data to provide a baseline for understanding the electronic structure of this compound.

ParameterTheoretical Value (eV)Experimental Value (eV)
HOMO Energy Not explicitly reported-5.59 to -5.73[2]
LUMO Energy Not explicitly reportedNot explicitly reported
HOMO-LUMO Gap ~3.2[3]Not explicitly reported

Note: The experimental HOMO energy range is based on cyclic voltammetry data for various 9,10-diphenylanthracene (B110198) derivatives. The theoretical HOMO-LUMO gap is an approximate value mentioned for this compound without detailed computational parameters.

Theoretical Calculation Protocols

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods for predicting the electronic structure and properties of organic molecules like this compound. A study on the photodegradation mechanism of this compound utilized the uB3LYP functional with the 6-31+G** basis set for structural optimization and vibrational analysis.[4] While this study did not report the HOMO-LUMO energies, this level of theory is a common choice for such molecules.

A typical workflow for the theoretical calculation of the energy levels of this compound would involve the following steps:

  • Molecular Geometry Optimization: The first step is to obtain a stable 3D conformation of the molecule. This is typically achieved using a DFT functional such as B3LYP with a basis set like 6-31G*. This process finds the lowest energy structure of the molecule.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital Analysis: From the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of this calculation. The difference between these two values provides the theoretical HOMO-LUMO gap.

  • Excited State Calculations (Optional but Recommended): For a more accurate prediction of the optical band gap, which is related to the energy of the first electronic excitation, Time-Dependent DFT (TD-DFT) calculations are often performed. This method provides information about the electronic transition energies and oscillator strengths.

G cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Initial Molecular Structure (e.g., from SMILES) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO & LUMO Energies sp_energy->homo_lumo band_gap Theoretical Band Gap homo_lumo->band_gap

Figure 1: Workflow for Theoretical Calculation of HOMO-LUMO Energy Levels.

Experimental Protocols

The experimental determination of HOMO and LUMO energy levels typically involves a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The HOMO energy level can be estimated from the onset of the first oxidation potential.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which the molecule begins to oxidize is determined from the resulting voltammogram.

  • Data Analysis: The HOMO energy level is calculated using the following empirical formula, with ferrocene (B1249389) (Fc/Fc⁺) often used as an internal standard for calibration:

    EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

    where Eoxonset is the onset potential of the first oxidation peak.

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Visible absorption spectroscopy is used to determine the optical band gap (Egopt) of a molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of light.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane (B81311) or tetrahydrofuran).

  • Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The spectrum typically shows characteristic absorption bands for the anthracene core in the 350-425 nm range.[2]

  • Data Analysis: The optical band gap is estimated from the onset of the lowest energy absorption band (λonset) using the following equation:

    Egopt (eV) = 1240 / λonset (nm)

Estimation of LUMO Energy Level

Once the HOMO energy level and the optical band gap are determined experimentally, the LUMO energy level can be estimated using the following relationship:

ELUMO (eV) = EHOMO (eV) + Egopt (eV)

G cluster_exp Experimental Workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy cv_exp CV Measurement ox_pot Determine Oxidation Potential cv_exp->ox_pot homo_calc Calculate HOMO Energy ox_pot->homo_calc lumo_calc Estimate LUMO Energy homo_calc->lumo_calc uvvis_exp UV-Vis Absorption Measurement lambda_onset Determine λ_onset uvvis_exp->lambda_onset gap_calc Calculate Optical Band Gap lambda_onset->gap_calc gap_calc->lumo_calc

Figure 2: Experimental Workflow for Determining HOMO and LUMO Energy Levels.

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the electronic properties of this compound. The following diagram illustrates the logical relationship between these two approaches.

G cluster_theo Theoretical Approach cluster_exp Experimental Approach dft DFT/TD-DFT Calculations theo_levels Calculated HOMO/LUMO Levels dft->theo_levels validation Validation & Refinement theo_levels->validation cv Cyclic Voltammetry exp_levels Measured HOMO/LUMO Levels cv->exp_levels uvvis UV-Vis Spectroscopy uvvis->exp_levels exp_levels->validation validation->dft Refine Computational Model

Figure 3: Relationship between Theoretical and Experimental Approaches.

References

The Luminescent Core: A Technical Guide to the Fluorescence of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibutoxyanthracene (DBA) is a derivative of anthracene (B1667546), a well-known polycyclic aromatic hydrocarbon. The substitution of butoxy groups at the 9 and 10 positions of the anthracene core significantly influences its photophysical and photochemical properties. This technical guide provides an in-depth exploration of the fluorescence characteristics of DBA, offering a valuable resource for researchers in materials science, photochemistry, and drug development. While DBA is recognized for its role as a photosensitizer, particularly in photopolymerization processes, a comprehensive understanding of its intrinsic fluorescence is crucial for expanding its applications.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying photophysical processes.

Photophysical Properties of this compound

The fluorescence of this compound originates from its extended π-conjugated system. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency and spectral characteristics of this fluorescence are key parameters for its application.

Absorption and Emission Spectra

This compound characteristically absorbs light in the near-UV region, typically between 360 and 400 nm.[1][2] This absorption profile makes it suitable for excitation with commercially available UV-A light sources and LEDs. Following excitation, the molecule emits fluorescent light at longer wavelengths, a phenomenon known as the Stokes shift. While specific high-resolution spectral data for DBA is not extensively published, the emission is expected to be in the blue region of the visible spectrum, characteristic of many 9,10-disubstituted anthracene derivatives.

Quantitative Fluorescence Data
CompoundSolventExcitation λ (nm)Emission λ (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Reference
This compound N,N-Dimethylformamide300-800Not ReportedNot Reported Not Reported[3]
9,10-DiphenylanthraceneCyclohexane~373~4260.90 - 1.0~7.6 - 8.4[4][5]
9,10-DimethylanthraceneEthanol~378~4100.73~11.5
9,10-DicyanoanthraceneCyclohexane~400~4250.88~14.2[6]
9,10-Bis(phenylethynyl)anthraceneToluene~455~4750.98~3.9[7][8]

Note: The data for compounds other than this compound are provided for comparative purposes. The specific values can vary depending on the solvent and other experimental conditions.

Photochemistry of this compound

Beyond its intrinsic fluorescence, the excited state of this compound can undergo other photophysical and photochemical processes. A key reaction is its interaction with molecular oxygen. Upon excitation, DBA can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state DBA molecule to form this compound-endoperoxide.[2][5] This process is a significant pathway for the photodegradation of DBA and is fundamental to its application as a photosensitizer.[5]

Caption: Photophysical and photochemical pathways of this compound.

Experimental Protocols

Accurate determination of the fluorescence properties of this compound requires standardized experimental procedures. The following protocols are based on established methods for characterizing fluorescent molecules.

Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is readily soluble and stable. Common solvents for anthracene derivatives include cyclohexane, ethanol, and N,N-dimethylformamide. The choice of solvent can influence the photophysical properties.

  • Concentration: Prepare a dilute solution of DBA. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Degassing: For measurements of fluorescence quantum yield and lifetime, it is crucial to remove dissolved oxygen from the solution, as it can quench the fluorescence. This can be achieved by bubbling a gentle stream of an inert gas, such as nitrogen or argon, through the solution for 10-15 minutes prior to measurement.

Measurement of Fluorescence Spectra
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Wavelength: Set the excitation monochromator to a wavelength within the absorption band of DBA (e.g., 385 nm).

  • Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected fluorescence of DBA (e.g., 400-600 nm).

  • Slit Widths: Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio while maintaining adequate spectral resolution.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φf = 0.546) is a commonly used standard in this spectral region.

  • Prepare Solutions: Prepare solutions of the DBA sample and the quantum yield standard with accurately known absorbances at the same excitation wavelength (e.g., 365 nm). The absorbances should be low and ideally matched.

  • Measure Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Solvent Select Solvent DBA_sol Prepare Dilute DBA Solution (Abs < 0.1) Solvent->DBA_sol Standard_sol Prepare Standard Solution Solvent->Standard_sol Degas Degas Solutions (N₂ or Ar) DBA_sol->Degas Standard_sol->Degas Measure_Abs Measure Absorbance at λ_ex Degas->Measure_Abs Measure_Fluo Record Emission Spectra Degas->Measure_Fluo Spectrofluorometer Calibrated Spectrofluorometer Spectrofluorometer->Measure_Abs Spectrofluorometer->Measure_Fluo Calculate Calculate Quantum Yield Measure_Abs->Calculate Integrate Integrate Emission Spectra Measure_Fluo->Integrate Integrate->Calculate

Caption: Experimental workflow for fluorescence quantum yield determination.

Applications in Research and Development

The fluorescent properties of this compound, coupled with its photosensitizing capabilities, make it a molecule of interest in several fields:

  • Photopolymerization: As a sensitizer, DBA can absorb light and transfer energy to a photoinitiator, enabling the curing of polymers with UV-LED sources.[1]

  • Singlet Oxygen Generation: The efficient generation of singlet oxygen upon photoexcitation makes DBA a useful tool for studying oxidation processes and for applications in photodynamic therapy.[5]

  • Fluorescent Probes: While not extensively explored, the intrinsic fluorescence of DBA could potentially be harnessed for the development of fluorescent probes, where changes in the local environment could modulate the fluorescence signal.

Conclusion

This compound is a versatile molecule with interesting photophysical and photochemical properties. While its role as a photosensitizer is well-established, a complete characterization of its intrinsic fluorescence properties remains an area for further investigation. The lack of readily available quantitative data on its fluorescence quantum yield and lifetime presents an opportunity for future research. A thorough understanding of these fundamental parameters will be critical for unlocking the full potential of this compound in advanced applications, from novel materials to innovative therapeutic strategies. This guide provides a solid foundation for researchers and professionals working with this and related fluorescent compounds.

References

Solubility Profile of 9,10-Dibutoxyanthracene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 9,10-Dibutoxyanthracene, a fluorescent compound with applications in organic electronics and as a photosensitizer.[1][2] A comprehensive understanding of its solubility is crucial for its application in various chemical processes, formulation development, and material science. This document compiles the available solubility data and presents a detailed experimental protocol for determining the solubility of this compound in a range of organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in the public domain. However, existing literature and chemical databases provide some qualitative and specific quantitative information. The butoxy groups on the anthracene (B1667546) core generally enhance its solubility in organic solvents.[3]

Below is a summary of the available solubility data:

SolventSolubilityTemperature (°C)Notes
Water4.8 x 10⁻⁵ g/L25Practically insoluble in aqueous solutions.[4]
Propylene glycol methyl ether acetate (B1210297) (PGMEA)2.9% (w/w)Not Specified
Dimethyl sulfoxide (B87167) (DMSO)SolubleNot SpecifiedQualitative data indicates solubility.[5]
BenzeneSolubleNot SpecifiedQualitative data indicates solubility.[5]
TolueneSolubleNot SpecifiedQualitative data indicates solubility.[5]

Experimental Protocol for Solubility Determination

For a precise understanding of the solubility of this compound in specific organic solvents, experimental determination is recommended. The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement, coupled with UV-Vis spectroscopy for concentration analysis.[6]

Materials and Equipment
  • Materials:

    • This compound (high purity)

    • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, etc.), analytical grade or higher

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

    • Orbital shaker or wrist-action shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer

    • Quartz cuvettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing start Start: Weigh excess This compound add_solvent Add a known volume of the organic solvent start->add_solvent seal_vials Seal vials tightly add_solvent->seal_vials shake Place vials in a temperature- controlled shaker seal_vials->shake equilibrate Equilibrate for a set period (e.g., 24-48h) shake->equilibrate centrifuge Centrifuge to sediment undissolved solid equilibrate->centrifuge filter Filter the supernatant using a syringe filter centrifuge->filter dilute Perform serial dilutions of the clear filtrate filter->dilute measure_abs Measure absorbance using UV-Vis spectrophotometer dilute->measure_abs calculate Calculate concentration from the calibration curve measure_abs->calculate calibration Prepare calibration curve from standard solutions calibration->calculate end End: Determine solubility in g/L or mol/L calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended. Preliminary studies can be conducted to determine the optimal equilibration time.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • For enhanced separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any remaining particulate matter.

Step 4: Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the same organic solvent.

  • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

Step 5: Analysis of Saturated Solution

  • The filtered saturated solution obtained in Step 3 may need to be diluted to fall within the linear range of the calibration curve. Perform accurate serial dilutions as necessary.

  • Measure the absorbance of the diluted sample(s) at the same λmax.

Step 6: Calculation of Solubility

  • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

  • The calculated concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. The solubility can be expressed in units such as g/L or mol/L.

Conclusion

References

Technical Guide: 9,10-Dibutoxyanthracene (CAS 76275-14-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of 9,10-Dibutoxyanthracene (CAS 76275-14-4). The information is intended to support research and development activities, particularly in the fields of photochemistry, materials science, and photodynamic therapy.

Core Properties and Structure

This compound is an organic compound featuring an anthracene (B1667546) core with two butoxy groups substituted at the 9 and 10 positions.[1] This substitution enhances its solubility in organic solvents and influences its photophysical properties.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 76275-14-4[2]
Molecular Formula C22H26O2[2]
Molecular Weight 322.44 g/mol [3]
Appearance White to light orange to pale yellow-green powder/crystal[4]
Purity >95.0% (HPLC)[4]
IUPAC Name This compound[2]
InChI Key KSMGAOMUPSQGTB-UHFFFAOYSA-N[2]
Storage Temperature Room temperature, sealed in dry conditions[3]
Chemical Structure

The 2D chemical structure of this compound is depicted below.

2D Structure of this compound

Experimental Protocols

Synthesis of this compound

A two-step synthesis method has been reported, involving the acylation of anthraquinone (B42736) followed by reduction.[5]

Step 1: Acylation of Anthraquinone

  • To a reaction vessel, add anthraquinone, dichloromethane (B109758) (as a solvent), an aqueous solution of sodium hydroxide, and sodium hydrosulfite.[5]

  • Cool the mixture and slowly add n-butyryl chloride.[5]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.[5]

  • Upon completion, allow the layers to separate and remove the aqueous phase to yield the intermediate, 9,10-dibutyryloxyanthracene.[5]

Step 2: Reduction to this compound

  • To the organic phase containing the intermediate from Step 1, add triethylsilane as the reducing agent.[5]

  • Maintain the reaction at a controlled temperature until the reduction is complete.[5]

  • Cool the reaction mixture to induce crystallization of the final product, this compound.[5]

  • The product can be further purified by recrystallization.[5]

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction anthraquinone Anthraquinone reagents1 n-butyryl chloride, NaOH, NaHSO3, Dichloromethane intermediate 9,10-dibutyryloxyanthracene (Intermediate M1) anthraquinone->intermediate Acylation reagents1->intermediate reagents2 Triethylsilane final_product This compound intermediate->final_product Reduction reagents2->final_product

Synthesis workflow for this compound.
Investigation of Photodegradation

The following protocol is adapted from studies on the photochemical properties of this compound.[6][7]

  • Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate).[6]

  • Place the solution in a spectroscopic cell.[6]

  • Irradiate the solution with a light source of a specific wavelength (e.g., 405 nm) for defined periods.[6]

  • At each time point, analyze the sample using techniques such as 1H NMR or HPLC to determine the concentration of the remaining this compound and to identify any degradation products.[6]

  • To investigate the role of singlet oxygen, the experiment can be repeated in the presence of various singlet oxygen scavengers.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is photochemical.[8] Upon absorption of light, it becomes excited and can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[8] This singlet oxygen can then react with the this compound molecule itself to form an endoperoxide, or it can induce oxidative damage to other molecules in its vicinity.[6][8]

Photochemical_Mechanism DBA This compound (Ground State) DBA_excited Excited State DBA DBA->DBA_excited Light Absorption (hv) Endoperoxide DBA-Endoperoxide DBA_excited->DBA Fluorescence/ Non-radiative decay O2_singlet Singlet Oxygen (1O2) DBA_excited->O2_singlet Energy Transfer O2 Molecular Oxygen (3O2) O2_singlet->Endoperoxide Reaction with DBA Cellular_Damage Oxidative Cellular Damage O2_singlet->Cellular_Damage Oxidation of cellular components

Photochemical mechanism of this compound.

In the context of drug development, particularly for photodynamic therapy (PDT), the generation of reactive oxygen species (ROS) like singlet oxygen by photosensitizers such as this compound is the primary therapeutic action.[9][10] This ROS production leads to oxidative stress within target cells, which in turn activates various cellular signaling pathways associated with cell death (apoptosis, necrosis) and survival.[9][11]

PDT_Signaling_Overview cluster_pdt Photodynamic Therapy (PDT) cluster_cellular_response Cellular Response Photosensitizer Photosensitizer (e.g., this compound) ROS Reactive Oxygen Species (ROS) Photosensitizer->ROS Light Light Light->ROS Oxygen Oxygen Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis Survival_Pathways Stress/Survival Pathways (e.g., NRF2, NF-κB) Oxidative_Stress->Survival_Pathways

General overview of PDT-induced cellular signaling.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation.[12] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

A Technical Guide to the Photochemical Reactivity of 9,10-Dibutoxyanthracene with Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the photochemical reactivity of 9,10-Dibutoxyanthracene (DBA) with molecular oxygen. DBA, a 9,10-disubstituted anthracene (B1667546) derivative, exhibits significant photoreactivity upon exposure to UV radiation in the presence of air, a characteristic that underpins its utility in various applications, including photopolymerization and as a potential UVA absorber.[1][2] This document details the underlying reaction mechanisms, presents quantitative data from photodegradation studies, outlines key experimental protocols, and provides visualizations of the reaction pathways and experimental workflows. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and harnessing the photochemical properties of this versatile compound.

Introduction

This compound (DBA) is an aromatic compound that has garnered considerable interest due to its distinct photophysical properties.[2] Its strong absorption in the near-UV region (360–400 nm) makes it an effective sensitizer (B1316253) for various photochemical processes.[1][3] A crucial aspect of its chemistry is its reaction with molecular oxygen when irradiated with UV light, leading to the formation of an endoperoxide species.[4][5] This reaction is central to its function as a photo-induced oxygen scavenger and an electron transfer sensitizer in photopolymerization.[2][6] Understanding the intricacies of this photochemical behavior is paramount for its application in UV curing, the development of photostable materials, and potential applications in photodynamic therapy.[2][4]

Photochemical Reaction Mechanism

The primary photochemical reaction of this compound with oxygen proceeds via a [4+2] cycloaddition with singlet oxygen (¹O₂). The overall process can be described in the following stages:

  • Photoexcitation: Ground state DBA absorbs a photon (hν), leading to the formation of an electronically excited singlet state (¹DBA**).

  • Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to form a more stable, longer-lived triplet state (³DBA**).

  • Singlet Oxygen Generation: The excited triplet state of DBA can transfer its energy to ground state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). DBA can therefore act as a photosensitizer for singlet oxygen production.

  • Reaction with Singlet Oxygen: Ground state DBA readily reacts with the generated singlet oxygen in a [4+2] cycloaddition reaction to form the this compound endoperoxide (DBA-EPO).[5]

  • Secondary Decomposition: Upon continued irradiation, the DBA-EPO intermediate can undergo further decomposition to yield secondary products.[5] This decomposition can be initiated by cleavage of either the C-O or O-O bond within the endoperoxide structure.[7]

This reaction pathway highlights the dual role of DBA as both a generator and a scavenger of singlet oxygen.[6] The presence of singlet oxygen scavengers, such as N,N-triethylenediamine (TEDA), has been shown to suppress the photodecomposition of DBA.[4]

Caption: Photochemical reaction pathway of this compound with oxygen.

Quantitative Data

The photodegradation of this compound and the formation of its endoperoxide have been monitored over time. The following table summarizes the relative yields of DBA, its endoperoxide (DBA-EPO), and a secondary decomposition product upon irradiation at 385 nm.[7]

Irradiation Time (hours)Relative Yield of DBA (%)Relative Yield of DBA-EPO (%)Relative Yield of Secondary Product (%)
010000
155450
5107515
10<55045
200595

Data adapted from Seto et al., 2022.[7] The values are approximate and represent the general trend observed in the study.

Experimental Protocols

Synthesis and Purification of this compound Endoperoxide (DBA-EPO)

This protocol is adapted from a general procedure for the synthesis of anthracene endoperoxides.[5][6]

Materials:

  • This compound (DBA)

  • Eosin Y (EY) or another suitable photosensitizer

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Hexane (B92381)

  • Saturated brine solution

  • Light source (e.g., 530 nm LED or a lamp with appropriate filters)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (e.g., 99.6 mg) and a catalytic amount of Eosin Y (e.g., 7.1 mg) in DMF (e.g., 10 mL) in the reaction vessel.[5]

  • Stir the solution at room temperature and irradiate with a 530 nm light source in the presence of air for approximately 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to an extraction funnel.

  • Extract the crude product with hexane and wash with a saturated brine solution.[5]

  • Concentrate the organic layer using a rotary evaporator to obtain the DBA-EPO product.[5]

  • The purity of the product can be assessed by ¹H NMR spectroscopy.[7]

Experimental_Workflow_Synthesis cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Dissolve Dissolve DBA and Eosin Y in DMF Irradiate Irradiate with 530 nm light (4 hours, with stirring and air) Dissolve->Irradiate Extract Extract with Hexane Irradiate->Extract Wash Wash with Saturated Brine Extract->Wash Concentrate Concentrate with Rotary Evaporator Wash->Concentrate Analyze Analyze by ¹H NMR Concentrate->Analyze

Caption: Experimental workflow for the synthesis of DBA-EPO.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield can be determined using a relative method, comparing the photosensitizing efficiency of the sample to a well-characterized standard with a known ΦΔ value.[9]

Materials:

  • This compound (DBA)

  • Reference photosensitizer with known ΦΔ in the chosen solvent (e.g., phenazine (B1670421) in chloroform)[11]

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) or 9,10-dimethylanthracene)[8]

  • Spectrophotometer

  • Light source with a monochromator or narrow bandpass filter

  • Cuvettes

Procedure:

  • Prepare optically matched solutions of the DBA and the reference photosensitizer in the chosen solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

  • To separate solutions of the DBA and the reference, add the singlet oxygen trap at a suitable concentration.

  • Irradiate both solutions under identical conditions (light intensity, wavelength, and geometry).

  • Monitor the decrease in the absorbance of the singlet oxygen trap at its absorption maximum over time for both the DBA and the reference solutions.

  • The rate of trap consumption is proportional to the rate of singlet oxygen generation. The ΦΔ of DBA can be calculated using the following equation:

    ΦΔ(DBA) = ΦΔ(ref) * (k(DBA) / k(ref)) * (I(ref) / I(DBA))

    where:

    • ΦΔ(DBA) and ΦΔ(ref) are the singlet oxygen quantum yields of DBA and the reference, respectively.

    • k(DBA) and k(ref) are the slopes of the plots of the trap's absorbance versus time for DBA and the reference, respectively.

    • I(DBA) and I(ref) are the rates of light absorption by DBA and the reference, respectively.

Characterization of Photoproducts

The primary photoproduct, this compound endoperoxide (DBA-EPO), and subsequent decomposition products can be characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the formation of DBA-EPO. The disappearance of the characteristic aromatic proton signals of DBA and the appearance of new signals corresponding to the protons on the endoperoxide bridge are indicative of the reaction.[7]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the DBA-EPO and to identify the fragmentation patterns of the photoproducts, aiding in their structural elucidation.[1][12]

  • UV-Visible Spectroscopy: The formation of DBA-EPO can be monitored by the decrease in the characteristic absorption bands of DBA in the 360-400 nm range.[2]

Conclusion

The photochemical reactivity of this compound with oxygen is a well-defined process that proceeds through the formation of an endoperoxide intermediate via a reaction with singlet oxygen. This guide has provided a comprehensive overview of the reaction mechanism, available quantitative data, and detailed experimental protocols for the synthesis and characterization of the key photoproduct. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify these processes. A thorough understanding of this photochemistry is essential for leveraging the properties of DBA in the development of advanced materials and technologies. Further research to determine the precise singlet oxygen quantum yield and reaction rate constants for DBA will provide a more complete quantitative picture of its photochemical behavior.

References

Methodological & Application

Application Notes and Protocols for 9,10-Dibutoxyanthracene in Photopolymerization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibutoxyanthracene (DBA) is a yellow crystalline powder that serves as a highly effective electron transfer sensitizer (B1316253) in photopolymerization reactions.[1] Its strong absorption in the long-wavelength ultraviolet (UVA) region, particularly between 360 and 400 nm, makes it an ideal candidate for formulations cured with near-UV light-emitting diodes (LEDs).[2][3] DBA is utilized in both free-radical and cationic photopolymerization, enabling the rapid curing of various monomers and oligomers for applications in coatings, inks, adhesives, and the fabrication of biocompatible materials for drug delivery and medical devices.[1][4]

These application notes provide an overview of the mechanism of action of DBA, detailed experimental protocols for its use in photopolymerization, and quantitative data on its performance.

Mechanism of Action

In photopolymerization, this compound functions as a photosensitizer. Upon absorption of UV light, the DBA molecule transitions to an excited state. It then transfers this energy to a photoinitiator, which subsequently decomposes to generate the reactive species—free radicals or a Brønsted acid—that initiate the polymerization of monomers.[1] This sensitization process allows for the efficient use of long-wavelength UV light, which can penetrate deeper into thick or pigmented formulations, leading to more uniform curing.[1]

A critical aspect of DBA's photochemistry is its interaction with molecular oxygen. In the presence of air and UV light, DBA can react with oxygen to form an endoperoxide, which can lead to its degradation.[2][5] This reaction can be a consideration in the design of photopolymerization experiments, with the option of conducting the reaction under an inert atmosphere to minimize this side reaction.

Experimental Protocols

The following protocols provide a general framework for conducting photopolymerization experiments using this compound as a photosensitizer. The specific concentrations and components may be optimized for a particular application.

Protocol 1: Free-Radical Photopolymerization of an Acrylate (B77674) Formulation

This protocol describes the use of DBA in the free-radical polymerization of a typical acrylate-based formulation, which is a common chemistry for coatings and adhesives.

Materials:

  • Monomer: Hexamethylene diacrylate (HDDA)

  • Photoinitiator: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (Photoinitiator 907)

  • Photosensitizer: this compound (DBA)

  • Solvent (optional, for viscosity adjustment): N-Methyl-2-pyrrolidone (NMP)

  • UV Light Source: 385 nm or 405 nm UV-LED lamp

  • Analytical Instrument: Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer

Procedure:

  • Formulation Preparation:

    • In a light-protected container, prepare the photocurable formulation by mixing the components in the desired ratios. A typical formulation is presented in the table below.

    • Ensure thorough mixing until all components are fully dissolved. If necessary, gentle heating and sonication can be applied.

  • Sample Preparation for RT-FTIR Analysis:

    • Place a small drop of the formulation onto a BaF₂ or KBr salt plate.

    • Place a second salt plate on top to create a thin film of uniform thickness.

  • Photopolymerization and Real-Time Monitoring:

    • Place the sample in the RT-FTIR spectrometer.

    • Record an initial IR spectrum before UV exposure.

    • Initiate the UV-LED light source, ensuring the light beam is directed onto the sample.

    • Simultaneously, begin recording IR spectra at regular intervals (e.g., every 0.5 seconds) for a predetermined duration (e.g., 5 minutes).

    • The polymerization kinetics are monitored by observing the decrease in the peak area of the acrylate double bond, typically around 810 cm⁻¹ and 1635 cm⁻¹.[6]

  • Data Analysis:

    • Calculate the percentage of monomer conversion as a function of time using the following equation: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.

Protocol 2: Cationic Photopolymerization of an Epoxy Formulation

This protocol outlines the use of DBA in the cationic polymerization of an epoxy-based resin, often used for applications requiring high performance and low shrinkage.

Materials:

  • Monomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate

  • Photoinitiator: Diaryliodonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

  • Photosensitizer: this compound (DBA)

  • UV Light Source: 365 nm or 405 nm UV-LED lamp

  • Analytical Instrument: Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer

Procedure:

  • Formulation Preparation:

    • In a light-protected container, dissolve the diaryliodonium salt and DBA in the epoxy monomer. Gentle warming may be required to facilitate dissolution.

  • Sample Preparation for RT-FTIR Analysis:

    • Prepare a thin film of the formulation between two salt plates as described in Protocol 1.

  • Photopolymerization and Real-Time Monitoring:

    • Follow the procedure outlined in Protocol 1 for RT-FTIR monitoring.

    • The progress of the cationic polymerization is tracked by the decrease in the intensity of the epoxy group's characteristic absorption band, typically around 790 cm⁻¹.

  • Data Analysis:

    • Calculate the monomer conversion over time using the same formula as in Protocol 1, but using the peak area of the epoxy group.

Data Presentation

The following tables summarize typical formulations and the expected performance enhancement with the inclusion of this compound.

Table 1: Example Formulations for Photopolymerization Experiments

ComponentFormulation 1 (Free-Radical)Formulation 2 (Cationic)
Monomer Hexamethylene diacrylateEpoxy Monomer
Photoinitiator Photoinitiator 907 (2 wt%)Diaryliodonium Salt (1 wt%)
Photosensitizer (DBA) 0 - 1.0 wt%0 - 1.0 wt%
Atmosphere Air or NitrogenAir

Table 2: Effect of this compound on Monomer Conversion in Free-Radical Polymerization

DBA Concentration (wt%)PhotoinitiatorMonomer Conversion after 5 min Exposure
0907~40%
0.5907~75%
1.0907>90%

Data is illustrative and based on trends reported in the literature.[7]

Table 3: Effect of this compound on Cure Time in Cationic Polymerization of Pigmented Inks

Pigmented InkPhotoinitiatorDBA Concentration (wt%)Relative Cure Time
BlueIodonium Salt01.0 (Reference)
BlueIodonium Salt1.5~0.6
YellowIodonium Salt01.0 (Reference)
YellowIodonium Salt1.5~0.5
RedIodonium Salt01.0 (Reference)
RedIodonium Salt1.5~0.7

Data is illustrative and based on trends reported in the literature.[7]

Visualizations

photopolymerization_workflow cluster_prep Formulation Preparation cluster_cure Curing & Analysis cluster_results Data Processing Monomer Monomer Mix Mixing & Dissolution Monomer->Mix Oligomer Oligomer Oligomer->Mix DBA DBA DBA->Mix PI PI PI->Mix SamplePrep Sample Preparation (Thin Film) Mix->SamplePrep UVCure UV Curing (UV-LED) SamplePrep->UVCure Irradiation RTFTIR Real-Time FT-IR Analysis UVCure->RTFTIR Monitoring Kinetics Polymerization Kinetics RTFTIR->Kinetics Conversion Monomer Conversion (%) Kinetics->Conversion Properties Polymer Properties Conversion->Properties

Caption: Experimental workflow for photopolymerization using this compound.

dba_mechanism DBA This compound (Ground State) DBA_excited DBA* (Excited State) DBA->DBA_excited UV Light (hν) PI Photoinitiator (e.g., Iodonium Salt) DBA_excited->PI Energy Transfer Reactive_Species Reactive Species (Brønsted Acid or Free Radicals) PI->Reactive_Species Decomposition Monomer Monomer Reactive_Species->Monomer Initiation Polymer Polymer Monomer->Polymer Propagation

Caption: Simplified signaling pathway for DBA-sensitized photopolymerization.

References

Application Notes and Protocols: Synthesis of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10-Dibutoxyanthracene is a fluorescent compound with applications in various fields, including as a sensitizer (B1316253) in photopolymerization and as a building block for organic electronic materials.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and materials science. The described method is a two-step process commencing from anthraquinone (B42736), which is both efficient and suitable for producing high-purity material.[3]

Reaction Scheme

The synthesis proceeds through an initial acylation of anthraquinone to form an intermediate, followed by a reduction step to yield the final product, this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting MaterialAnthraquinone[3]
Final ProductThis compound[3]
Molecular FormulaC₂₂H₂₆O₂[4]
Molecular Weight322.4 g/mol [4]
Purity≥ 99.90%[3]
Yield~90%[3]
CAS Number76275-14-4[4]

Experimental Protocol

This protocol is adapted from a patented synthesis method.[3]

Materials:

Equipment:

  • 500 mL four-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Standard glassware for workup and crystallization

Procedure:

Step 1: Acylation

  • To a 500 mL four-neck flask, add 20 g of anthraquinone, 100 g of dichloromethane, 100 g of 30% sodium hydroxide solution, and 0.15 g of tetrabutylammonium bromide.[3]

  • Stir the mixture and add 32 g of sodium hydrosulfite in 10 portions.[3]

  • Cool the reaction mixture to a temperature between -5 °C and 5 °C using an ice bath.[3]

  • Slowly add 30.5 g of n-butyryl chloride dropwise while maintaining the low temperature.[3]

  • After the addition is complete, allow the reaction mixture to warm to 30-35 °C and maintain this temperature for 1.5 hours with continuous stirring.[3]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the aqueous phase. The organic phase contains the intermediate M1.[3]

  • Dry the organic phase with anhydrous sodium sulfate.

Step 2: Reduction

  • To the dried organic phase containing the intermediate M1, add triethylsilane dropwise.[3]

  • Maintain the reaction temperature at 20-40 °C during the addition.[3]

  • After the addition is complete, continue to stir the reaction mixture at 30-35 °C for 1 to 5 hours.[3]

  • Upon completion of the reaction, cool the mixture to induce crystallization of the final product.

  • Collect the solid this compound by filtration.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹³C NMR (101 MHz, CDCl₃, 300K): δ(ppm) = 147.5, 125.1, 125.1, 122.7, 75.8, 32.7, 19.5, 14.1.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: Anthraquinone, DCM, NaOH, Na2S2O4, Tetrabutylammonium bromide Acylation Acylation: Add n-Butyryl Chloride (-5 to 5 °C) Start->Acylation Reaction1 Reaction: 30-35 °C 1.5 hours Acylation->Reaction1 Workup1 Workup: Separate Layers, Dry Organic Phase Reaction1->Workup1 Reduction Reduction: Add Triethylsilane (20-40 °C) Workup1->Reduction Reaction2 Reaction: 30-35 °C 1-5 hours Reduction->Reaction2 Crystallization Crystallization: Cool Mixture Reaction2->Crystallization End End Product: This compound Crystallization->End

Caption: Workflow for the synthesis of this compound.

References

9,10-Dibutoxyanthracene: A Versatile Fluorescent Probe for Bioimaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10-Dibutoxyanthracene (DBA) is a fluorescent probe with promising applications in the realm of bioimaging. This lipophilic molecule, belonging to the family of anthracene (B1667546) derivatives, exhibits favorable photophysical properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its core anthracene structure provides intrinsic fluorescence, while the butoxy side chains enhance its solubility in nonpolar environments, facilitating its incorporation into cellular membranes and lipid-rich structures. This application note provides a comprehensive overview of the properties, applications, and protocols for utilizing this compound as a fluorescent probe for cellular imaging, with a particular focus on its utility in detecting reactive oxygen species (ROS).

Principle of Action

The primary mechanism underlying the use of this compound as a fluorescent probe in biological systems is its reaction with singlet oxygen (¹O₂), a highly reactive form of oxygen. Upon excitation with an appropriate light source, this compound can act as a photosensitizer, leading to the generation of singlet oxygen.[1] Subsequently, it can react with the generated singlet oxygen in a [4+2] cycloaddition reaction to form a non-fluorescent endoperoxide.[2][3] This reaction leads to a decrease in the fluorescence intensity of the probe, which can be quantitatively measured to determine the presence and concentration of singlet oxygen. This "turn-off" sensing mechanism makes it a useful tool for studying oxidative stress and photodynamic therapy (PDT) processes within living cells.

Data Presentation

The photophysical properties of this compound are crucial for its application as a fluorescent probe. The following table summarizes the key quantitative data available for this compound. It is important to note that these properties can be influenced by the solvent environment.

PropertyValueSolventReference
Molecular Formula C₂₂H₂₆O₂-[4]
Molecular Weight 322.44 g/mol -[4]
Appearance White to light orange to pale yellow green powder to crystal-[4]
Absorption Maximum (λabs) 360 - 400 nmGeneral[2]
Absorption Maximum (λabs) ~385 nm and ~405 nmNot specified[3][5]
Emission Maximum (λem) Not specified in biologically relevant media-
Fluorescence Quantum Yield (ΦF) Not specified in biologically relevant media-
Molar Extinction Coefficient (ε) Not specified-

Applications in Bioimaging

The primary application of this compound in bioimaging is the detection of intracellular singlet oxygen. This capability is particularly relevant in the following research areas:

  • Oxidative Stress Research: Studying the role of singlet oxygen in various cellular processes and pathologies.

  • Photodynamic Therapy (PDT): Monitoring the generation of singlet oxygen by photosensitizers used in PDT to assess treatment efficacy.

  • Drug Discovery: Screening compounds that may induce or inhibit the production of reactive oxygen species.

While less explored, its lipophilic nature suggests potential for staining and visualizing lipid-rich structures within cells, such as lipid droplets and cellular membranes. However, specific protocols for these applications are yet to be established.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in cell-based assays. Optimization will be required for specific cell types and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving 3.22 mg of the compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Intracellular Singlet Oxygen

This protocol is adapted from general live-cell imaging procedures and will require optimization.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV filter set)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. Note: The optimal concentration should be determined experimentally to maximize signal and minimize cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope.

    • Excitation: Use an excitation wavelength in the range of 360-400 nm.

    • Emission: Collect the emission signal at the appropriate wavelength (to be determined empirically, expected in the blue-green region).

    • Acquire baseline fluorescence images.

  • Induction of Singlet Oxygen (Optional):

    • To induce singlet oxygen production, treat the cells with a known photosensitizer and irradiate with the appropriate wavelength of light, or use a chemical inducer.

    • Acquire images at different time points after induction to monitor the decrease in fluorescence intensity.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the cells or regions of interest over time. A decrease in fluorescence intensity is indicative of singlet oxygen production.

Cytotoxicity Assessment

Prior to extensive bioimaging studies, it is essential to assess the cytotoxicity of this compound on the specific cell line being used. A standard MTT or similar cell viability assay can be performed by incubating the cells with a range of DBA concentrations (e.g., 1-50 µM) for a period relevant to the planned imaging experiments (e.g., 1-24 hours). While no specific cytotoxicity data for this compound on cell lines like HeLa is readily available, studies on other anthracene derivatives have shown varying levels of cytotoxicity depending on the substituents and cell line.[1][8]

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed cells on imaging dish loading Incubate cells with DBA cell_seeding->loading probe_prep Prepare DBA working solution probe_prep->loading washing Wash to remove unbound probe loading->washing baseline Acquire baseline fluorescence image washing->baseline induction Induce singlet oxygen production baseline->induction time_lapse Time-lapse imaging induction->time_lapse analysis Quantify fluorescence intensity change time_lapse->analysis G DBA This compound (Fluorescent) Excited_DBA Excited DBA* DBA->Excited_DBA Endoperoxide DBA-Endoperoxide (Non-fluorescent) DBA->Endoperoxide Reacts with ¹O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_DBA->Singlet_Oxygen Generates Light Excitation Light (360-400 nm) Light->DBA Absorption Cellular_Process Cellular Process (e.g., PDT, Oxidative Stress) Cellular_Process->Singlet_Oxygen Generates

References

Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed.[1] For researchers in materials science and drug development, an accurate determination of the quantum yield is essential for characterizing novel fluorophores, developing fluorescent probes, and understanding the mechanisms of photosensitizers. 9,10-Dibutoxyanthracene, a derivative of anthracene (B1667546), is of interest for its potential applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. This document provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the relative method, a widely used and accessible technique.

The relative method involves comparing the fluorescence intensity of the sample compound to a standard with a known and well-established quantum yield.[2] The selection of an appropriate standard is crucial and should be based on overlapping absorption and emission spectral regions with the sample.[2] For this compound, which absorbs in the near-UV range (around 360-400 nm) and is expected to emit in the blue-violet region, suitable standards include Quinine Sulfate and 9,10-Diphenylanthracene.

Principle of the Relative Method

The relative fluorescence quantum yield is calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • 'sample' and 'std' refer to the sample and the standard, respectively.

To minimize errors, it is highly recommended to use the same solvent for both the sample and the standard, in which case the refractive index term (η2sample / η2std) becomes 1.

Data Presentation

Table 1: Recommended Fluorescence Quantum Yield Standards

StandardSolventExcitation Wavelength (nm)Emission Wavelength (nm)Known Quantum Yield (Φf(std))Refractive Index (η)
Quinine Sulfate0.1 M H₂SO₄3504500.541.33
9,10-DiphenylanthraceneCyclohexane (B81311)350409, 4300.90[3]1.426

Table 2: Experimental Data for Quantum Yield Determination of this compound

SolutionConcentration (M)Absorbance at 375 nmIntegrated Fluorescence Intensity (a.u.)Calculated Quantum Yield (Φf(sample))
Standard (9,10-Diphenylanthracene in Cyclohexane) 1 x 10⁻⁶[Example Value: 0.052][Example Value: 1.25 x 10⁷]0.90 (Reference)
Sample (this compound in Cyclohexane) 1 x 10⁻⁶[Example Value: 0.048][Example Value: 1.05 x 10⁷][Calculated Value]
2 x 10⁻⁶[Example Value: 0.095][Example Value: 2.08 x 10⁷][Calculated Value]
3 x 10⁻⁶[Example Value: 0.142][Example Value: 3.10 x 10⁷][Calculated Value]
4 x 10⁻⁶[Example Value: 0.190][Example Value: 4.15 x 10⁷][Calculated Value]
5 x 10⁻⁶[Example Value: 0.238][Example Value: 5.20 x 10⁷][Calculated Value]

Note: The values in italics are for illustrative purposes. Actual experimental data should be recorded.

Experimental Protocols

1. Materials and Instrumentation

  • This compound: High purity grade.

  • Fluorescence Standard: 9,10-Diphenylanthracene (spectroscopic grade).

  • Solvent: Cyclohexane (spectroscopic grade).

  • UV-Vis Spectrophotometer: Capable of measuring absorbance with a precision of ±0.001.

  • Fluorometer: Equipped with a xenon lamp source and a sensitive detector.

  • Quartz Cuvettes: 1 cm path length, matched pair.

  • Volumetric flasks and pipettes: Class A.

2. Preparation of Solutions

  • Standard Stock Solution (10⁻⁴ M): Accurately weigh a known amount of 9,10-Diphenylanthracene and dissolve it in a known volume of cyclohexane in a volumetric flask.

  • Sample Stock Solution (10⁻⁴ M): Accurately weigh a known amount of this compound and dissolve it in a known volume of cyclohexane in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions of both the standard and the sample in cyclohexane, with absorbances at the excitation wavelength (e.g., 375 nm) ranging from 0.01 to 0.1 to avoid inner filter effects.

3. Measurement Procedure

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of the solvent, the standard solutions, and the sample solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 375 nm). Ensure the absorbance is within the linear range of the instrument (typically < 0.1).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer (e.g., 375 nm).

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectra of the standard and sample solutions under identical experimental conditions (e.g., excitation and emission slit widths, scan speed, and detector voltage).

  • Data Processing:

    • Subtract the solvent's emission spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

4. Calculation

  • Using the absorbance values at the excitation wavelength and the integrated fluorescence intensities, calculate the fluorescence quantum yield of this compound using the formula provided above.

  • For a more robust determination, plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the standard and the sample. The slope of these plots can be used in the quantum yield calculation, which can provide more accurate results.

Mandatory Visualization

G Workflow for Relative Fluorescence Quantum Yield Measurement cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare Standard Stock (e.g., 10⁻⁴ M 9,10-Diphenylanthracene in Cyclohexane) dilute_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dilute_std prep_sample Prepare Sample Stock (e.g., 10⁻⁴ M this compound in Cyclohexane) dilute_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute_std->abs_measure fluo_measure Measure Fluorescence Spectra (Fluorometer) dilute_std->fluo_measure dilute_sample->abs_measure dilute_sample->fluo_measure calculate Calculate Quantum Yield (Φf) using the relative formula abs_measure->calculate integrate Integrate Corrected Emission Spectra fluo_measure->integrate integrate->calculate result Φf of this compound calculate->result

References

Application Notes and Protocols for the Use of 9,10-Dibutoxyanthracene as a Singlet Oxygen Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibutoxyanthracene (DBA) is a disubstituted anthracene (B1667546) derivative recognized for its distinct photophysical properties and its dual role in processes involving singlet oxygen ('O₂).[1][2] DBA absorbs light in the near-UV region (360–400 nm) and can act as an electron transfer sensitizer (B1316253) in photopolymerization.[1] Crucially, it is also a photoreactive compound that can function as a photo-induced scavenger of singlet oxygen.[1][3] When irradiated with UV light in the presence of air, DBA reacts with singlet oxygen to form an endoperoxide, thereby consuming the reactive oxygen species.[3][4] This characteristic makes it a valuable tool for researchers studying oxidative stress and for applications where the mitigation of singlet oxygen-mediated damage is critical.

These application notes provide a comprehensive overview of the mechanism of action of this compound as a singlet oxygen scavenger, detailed protocols for its use and evaluation, and relevant quantitative data for comparison.

Mechanism of Action

The primary mechanism by which this compound scavenges singlet oxygen is through a [4+2] cycloaddition reaction. Upon photoexcitation, DBA can facilitate the generation of singlet oxygen, which it then traps. The anthracene core of the DBA molecule reacts with a molecule of singlet oxygen ('O₂) to form this compound-endoperoxide (DBA-EPO).[4][5] This reaction leads to the consumption of both DBA and singlet oxygen. The resulting endoperoxide can undergo further decomposition upon continued light exposure.[4]

DBA_Mechanism DBA This compound (DBA) DBA_EPO This compound-Endoperoxide (DBA-EPO) DBA->DBA_EPO [4+2] Cycloaddition O2_singlet Singlet Oxygen ('O₂) O2_singlet->DBA_EPO Decomposition Decomposition Products DBA_EPO->Decomposition Photodecomposition

Caption: Reaction mechanism of this compound with singlet oxygen.

Quantitative Data: Reactivity of Anthracene Derivatives with Singlet Oxygen

Compound NameAbbreviationReaction Rate Constant (k_r) (M⁻¹s⁻¹)
9,10-DimethylanthraceneDMA6.8 x 10⁷ - 5.7 x 10¹⁰[6]
Diethyl-3,3′-(9,10-anthracenediyl)bisacrylateDADB1.69 x 10⁶[7]

Note: The wide range for DMA reflects solvent-dependent reactivity.

Experimental Protocols

The following protocols describe methods to evaluate the singlet oxygen scavenging activity of this compound.

Protocol 1: Qualitative and Quantitative Analysis of DBA Consumption by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the reaction between DBA and singlet oxygen by monitoring the disappearance of DBA and the appearance of the DBA-EPO product.

Materials:

  • This compound (DBA)

  • Deuterated solvent (e.g., DMF-d₇)

  • Internal standard (e.g., Dimethyl terephthalate, DMT)

  • Quartz NMR tubes or a quartz cell for irradiation

  • Light source (e.g., 385 nm LED)

  • NMR spectrometer

Procedure:

  • Prepare a solution of DBA (e.g., 15 mg) and an internal standard (e.g., 11.5 mg DMT) in a deuterated solvent (e.g., 1.5 mL DMF-d₇) in a quartz container.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of DBA and the internal standard.

  • Irradiate the sample with a light source (e.g., 385 nm) in the presence of air at room temperature, with stirring if possible.

  • At specific time intervals (e.g., 1, 2, 4, 8, 20 hours), remove aliquots of the solution or acquire ¹H NMR spectra of the entire sample.[8]

  • Process the NMR spectra and integrate the characteristic peaks for DBA, DBA-EPO, and the internal standard.

  • Calculate the concentration of DBA remaining at each time point relative to the constant concentration of the internal standard to determine the rate of consumption. The formation of DBA-EPO can also be monitored by the appearance of its characteristic NMR signals.[8]

Protocol 2: Comparative Analysis of Singlet Oxygen Scavenging using UV-Vis Spectroscopy

This protocol uses a known singlet oxygen probe, 1,3-diphenylisobenzofuran (B146845) (DPBF), to indirectly measure the scavenging activity of DBA. DPBF is bleached by singlet oxygen, and the inhibition of this bleaching in the presence of DBA indicates scavenging activity.

Materials:

  • This compound (DBA)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Singlet oxygen photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Spectrophotometer-grade solvent (e.g., ethanol, acetonitrile)

  • Quartz cuvettes

  • Light source with a wavelength appropriate for the photosensitizer (e.g., 560 nm for Rose Bengal)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of DBA, DPBF, and the photosensitizer in the chosen solvent.

  • In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. Measure the initial absorbance of DPBF at its maximum absorption wavelength (approx. 410-415 nm).

  • Irradiate the solution with the appropriate light source to generate singlet oxygen and monitor the decrease in DPBF absorbance over time. This serves as the control.

  • In a separate cuvette, prepare a solution containing the photosensitizer, DPBF, and DBA.

  • Irradiate this solution under the identical conditions as the control and monitor the decrease in DPBF absorbance.

  • A slower rate of DPBF absorbance decrease in the presence of DBA indicates that DBA is competing with DPBF for singlet oxygen, thus demonstrating its scavenging activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_DBA Prepare DBA Solution Mix_Sample Mix Probe + Sensitizer + DBA (Sample) Prep_DBA->Mix_Sample Prep_Probe Prepare Singlet Oxygen Probe Solution (e.g., DPBF) Mix_Control Mix Probe + Sensitizer (Control) Prep_Probe->Mix_Control Prep_Probe->Mix_Sample Prep_Sensitizer Prepare Photosensitizer Solution Prep_Sensitizer->Mix_Control Prep_Sensitizer->Mix_Sample Irradiate_Control Irradiate Control Mix_Control->Irradiate_Control Irradiate_Sample Irradiate Sample Mix_Sample->Irradiate_Sample Measure_Control Measure Probe Signal (e.g., UV-Vis Absorbance) Irradiate_Control->Measure_Control Measure_Sample Measure Probe Signal Irradiate_Sample->Measure_Sample Compare Compare Signal Decay Rates Measure_Control->Compare Measure_Sample->Compare Conclusion Slower decay in sample indicates scavenging Compare->Conclusion

Caption: Workflow for evaluating singlet oxygen scavenging using a probe.

Considerations for Use

  • Solvent Effects: The lifetime of singlet oxygen and the reactivity of DBA can be influenced by the choice of solvent.[3] Polar solvents may affect the reaction rates.

  • Photostability: DBA itself is photoreactive and will degrade upon exposure to UV light in the presence of oxygen.[3] Experiments should be designed with appropriate controls to account for this. The use of additives like N,N-triethylenediamine has been shown to suppress this photodecomposition.[2]

  • Dual Role: Researchers must be aware that DBA can also act as a photosensitizer to generate singlet oxygen.[2][4] The experimental conditions, particularly the wavelength of irradiation, will influence whether its role as a generator or scavenger is predominant.

Conclusion

This compound serves as an effective photo-induced scavenger for singlet oxygen through the formation of a stable endoperoxide.[4] Its utility can be harnessed in various research and development settings to control or detect the presence of singlet oxygen. The protocols outlined above provide a framework for investigating and utilizing the scavenging properties of this compound. Careful consideration of the experimental conditions is necessary to accurately interpret the results due to the compound's inherent photoreactivity and dual functionality.

References

safe handling and disposal procedures for 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of 9,10-Dibutoxyanthracene, a fluorescent compound often utilized in research and development. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.

Hazard Identification and Safety Data

This compound presents several hazards that require careful management in a laboratory setting.[1] It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also recognized as being potentially harmful to aquatic life with long-lasting effects.[2][3][4][5][6]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][7]
H319Causes serious eye irritation.[1][7]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1][7]
H413May cause long lasting harmful effects to aquatic life.[2][3][4][5][6]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P273Avoid release to the environment.[2][3][5][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
P312Call a POISON CENTER/doctor if you feel unwell.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][3][5]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C22H26O2[2][3][9][10]
Molecular Weight 322.44 g/mol [2][3]
Appearance Yellow crystals or powder[3]
Solubility Insoluble in water (4.8E-5 g/L at 25°C)[3]
Storage Temperature Room temperature, sealed in a dry, dark place[3][11]

Experimental Protocols: Safe Handling and Use

This protocol outlines the safe preparation of a 1 mM stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound solid

  • Anhydrous organic solvent (e.g., Dimethylformamide - DMF)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, and a respirator if not working in a fume hood.

Procedure:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][7][12] Don all required PPE.

  • Weighing: Carefully weigh the required amount of this compound on an analytical balance using weighing paper. Avoid creating dust.

  • Dissolving: Transfer the weighed solid to a volumetric flask. Add a small amount of the organic solvent to dissolve the solid completely.

  • Dilution: Once dissolved, add the solvent to the flask's calibration mark.

  • Storage: Store the solution in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[7]

  • Cleanup: Clean all equipment used. Dispose of any contaminated materials as hazardous waste according to institutional guidelines. Wash hands thoroughly after handling.[1][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe management of this compound from receipt to disposal.

Safe_Handling_and_Disposal_Workflow start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling experiment Perform Experiment handling->experiment spill_kit Have Spill Kit Ready handling->spill_kit waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection label_waste Label Waste Container 'Hazardous Waste' waste_collection->label_waste store_waste Store Waste in Designated Area label_waste->store_waste disposal Arrange for Professional Disposal (Licensed Contractor) store_waste->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated waste is through a licensed professional waste disposal service.[12]

Steps for Disposal:

  • Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a compatible, sealable, and clearly labeled container for waste collection. The label should read "Hazardous Waste: this compound".[12]

  • Storage: Keep the waste container closed when not in use and store it in a designated, secure, and well-ventilated area.[12]

  • Professional Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor. Provide the contractor with the Safety Data Sheet (SDS).[12]

In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be performed by licensed professionals.[12] Avoid releasing the chemical into the environment, as it can be harmful to aquatic life.[2][3][4][5][6][8]

References

Application Notes and Protocols for 9,10-Dibutoxyanthracene in UV Curing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-Dibutoxyanthracene (DBA) as a photosensitizer in UV curing technologies. The information is intended to guide researchers and professionals in the formulation and optimization of UV-curable systems for various applications, including coatings, inks, adhesives, and 3D printing.

Introduction to this compound in UV Curing

This compound is an anthracene (B1667546) derivative that functions as a highly effective photosensitizer, particularly for UV-LED curing systems.[1] Its primary role is to absorb light energy in the near UV-A range (approximately 360-405 nm) and transfer that energy to a photoinitiator, which then initiates the polymerization process.[1][2] This is especially beneficial for UV-LED lamps that emit a narrow spectrum of light, where the photoinitiator's absorption may not perfectly align with the lamp's output.[1] DBA can be utilized in both free radical and cationic curing reactions.[1]

The key advantages of using DBA in UV curing formulations include:

  • Enhanced Curing Speed: DBA can significantly increase the rate of polymerization, leading to faster curing times.[1][3]

  • Improved Through-Cure: By absorbing longer wavelength UV light, DBA facilitates deeper penetration of UV energy, which is crucial for curing thick films and pigmented systems.[1]

  • Broadened Photoinitiator Compatibility: It allows for the use of a wider range of photoinitiators with UV-LED sources.[1]

  • Effectiveness in Pigmented Formulations: DBA can overcome the light-blocking effect of pigments, enabling the curing of colored inks and coatings.[1]

Mechanism of Action: Photosensitization

In a UV curing system, this compound acts as a photosensitizer. The process can be summarized as follows:

  • Light Absorption: DBA absorbs photons from the UV light source, transitioning to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state.

  • Energy Transfer: In the triplet state, DBA can transfer its energy to a suitable photoinitiator molecule. This process, known as photosensitization, excites the photoinitiator.

  • Initiation of Polymerization: The excited photoinitiator then decomposes to generate reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers in the formulation, leading to a cross-linked polymer network.[2]

It is important to note that under aerobic conditions, DBA can react with oxygen to form an endoperoxide, a process that can lead to its degradation.[4][5] This photodegradation pathway is influenced by the presence of oxygen and can be a consideration for the long-term stability of cured materials.[4]

Quantitative Data on Performance

The following tables summarize the performance of this compound in various UV curing scenarios based on available data.

Table 1: Performance of DBA in Free Radical Curing with Different Photoinitiators

Photoinitiator SystemUV SourceObservation
Photoinitiator 907UV-LEDThe combination of photoinitiator 907 and DBA showed significantly higher conversion compared to 907 alone or 907 with ITX after 5 minutes of exposure. The performance was comparable to the highly efficient TPO photoinitiator.[1]
TPO (Control)UV-LEDHigh conversion rate.[1]

Table 2: Performance of DBA in Cationic Curing

Photoinitiator SystemUV SourceObservation
Iodonium (B1229267) Salt365 nm UV-LEDA black pigmented coating with an optical density greater than 1.5 showed no cure without DBA. The addition of DBA enabled curing.[1]
Iodonium Salt405 nm UV-LEDThe addition of DBA significantly enhances the performance of iodonium salt photoinitiators.[1]
Sulfonium (B1226848) Salt405 nm UV-LEDDBA also improves the performance of sulfonium salt photoinitiators, although the effect may vary compared to iodonium salts.[1]

Table 3: Effect of DBA Concentration on Cure Thickness

DBA Concentration (wt%)Cured Film Thickness
0.21.6 mm[1]
Note: The cure thickness is dependent on the concentration of the anthracene derivative.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in UV curing formulations. Researchers should optimize these protocols for their specific applications.

General Formulation Guidelines

A typical UV curable formulation containing DBA will consist of:

  • Oligomers/Polymers: Provide the backbone of the cured material (e.g., acrylates, epoxies).

  • Monomers: Act as reactive diluents to control viscosity and crosslink density.

  • Photoinitiator: The primary molecule that initiates polymerization upon activation.

  • This compound (Photosensitizer): Typically used at concentrations ranging from 0.2 to 1.0 wt%.[1]

  • Additives: Pigments, fillers, adhesion promoters, etc.

Protocol for UV Curing of a Clear Acrylate (B77674) Coating

Objective: To evaluate the effect of DBA on the cure speed of a clear acrylate coating.

Materials:

  • Urethane acrylate or epoxy acrylate oligomer

  • Reactive diluent monomer (e.g., tripropyleneglycol diacrylate - TPGDA)

  • Free radical photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

  • This compound

  • Substrate (e.g., glass slides, metal panels)

  • UV-LED curing system (e.g., 395 nm)

  • Method for determining cure (e.g., thumb twist, solvent rub, ATR-FTIR)

Procedure:

  • Formulation Preparation:

    • Prepare a control formulation without DBA and a test formulation with a specific concentration of DBA (e.g., 0.5 wt%).

    • In a suitable container, blend the oligomer and monomer until a homogeneous mixture is obtained.

    • Add the photoinitiator and DBA (for the test formulation) and mix thoroughly until completely dissolved. Protect the formulation from ambient light.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure a consistent thickness.

  • UV Curing:

    • Expose the coated substrate to the UV-LED source at a fixed distance and intensity.

    • Vary the exposure time to determine the minimum time required to achieve a tack-free surface.

  • Cure Evaluation:

    • Thumb Twist Test: Immediately after exposure, gently press and twist a thumb on the surface. A tack-free surface indicates a certain level of cure.

    • Solvent Rub Test: Use a cotton swab soaked in a solvent (e.g., methyl ethyl ketone - MEK) and rub the surface a specified number of times. The resistance to the solvent indicates the degree of crosslinking.

    • ATR-FTIR Spectroscopy: Monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹) in real-time or after curing to quantify the degree of conversion.

Protocol for UV Curing of a Pigmented Epoxy Formulation

Objective: To assess the ability of DBA to facilitate the through-cure of a pigmented cationic formulation.

Materials:

  • Cycloaliphatic epoxy resin

  • Cationic photoinitiator (e.g., iodonium salt)

  • Pigment dispersion (e.g., carbon black)

  • This compound

  • Substrate

  • UV-LED curing system (e.g., 365 nm or 395 nm)

  • Method for assessing through-cure (e.g., scratch hardness, adhesion testing)

Procedure:

  • Formulation Preparation:

    • Prepare two pigmented formulations: one with and one without DBA.

    • In a high-shear mixer, disperse the pigment into the epoxy resin until a uniform consistency is achieved.

    • In separate containers, dissolve the cationic photoinitiator and DBA (for the test formulation) in a small amount of the pigmented resin before adding it to the main batch. Mix thoroughly.

  • Application:

    • Apply the formulations to the substrate at a desired thickness.

  • UV Curing:

    • Expose the samples to the UV-LED source for a fixed duration.

  • Cure Evaluation:

    • Surface Cure: Assess the tackiness of the surface.

    • Through-Cure (Hardness): Use a pencil hardness tester or a durometer to measure the hardness of the cured material. A significant increase in hardness for the DBA-containing formulation indicates improved through-cure.

    • Adhesion Test: Perform a cross-hatch adhesion test (e.g., ASTM D3359) to evaluate the adhesion of the cured coating to the substrate.

Visualizations

The following diagrams illustrate the key processes and workflows related to the use of this compound in UV curing.

G Mechanism of Photosensitization by this compound DBA This compound (DBA) (Ground State) DBA_excited_singlet DBA (Excited Singlet State) DBA->DBA_excited_singlet UV Light Absorption DBA_excited_triplet DBA** (Excited Triplet State) DBA_excited_singlet->DBA_excited_triplet Intersystem Crossing DBA_excited_triplet->DBA Decay PI Photoinitiator (PI) (Ground State) DBA_excited_triplet->PI Energy Transfer (Photosensitization) PI_excited PI (Excited State) DBA_excited_triplet:e->PI_excited:w Energy Transfer Reactive_Species Reactive Species (Radicals or Cations) PI_excited:e->Reactive_Species:w Decomposition Polymerization Polymerization of Monomers/Oligomers Reactive_Species:e->Polymerization:w Cured_Polymer Cross-linked Polymer Network Polymerization:e->Cured_Polymer:w

Caption: Photosensitization mechanism of this compound in UV curing.

G Experimental Workflow for Evaluating DBA in UV Curing cluster_prep Formulation Preparation cluster_app Application cluster_cure Curing cluster_eval Evaluation Formulation_Control Prepare Control Formulation (without DBA) Coating Apply Formulation to Substrate Formulation_Control->Coating Formulation_Test Prepare Test Formulation (with DBA) Formulation_Test->Coating UV_Exposure Expose to UV Light Source Coating->UV_Exposure Cure_Assessment Assess Degree of Cure (e.g., Tack-free time, Hardness, Adhesion) UV_Exposure->Cure_Assessment Data_Analysis Analyze and Compare Results Cure_Assessment->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 9,10-Dibutoxyanthracene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

  • Answer: Low yields can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction, particularly if using a Williamson ether synthesis approach. In the synthesis from anthraquinone (B42736), incomplete reduction of the starting material is a common culprit. Monitor the reduction step closely by thin-layer chromatography (TLC). If the reduction is sluggish, consider extending the reaction time or using a fresh batch of reducing agent. For the Williamson ether synthesis route, the choice of base is critical; a base that is too weak will not sufficiently deprotonate the hydroxyl groups of 9,10-dihydroxyanthracene, while an overly strong base can promote side reactions. Sodium hydride (NaH) in an anhydrous solvent like THF is often effective. Additionally, ensure the reaction temperature is optimal; for the anthraquinone method, the acylation and reduction steps are typically performed at a controlled temperature of 20-40°C.[1]

Issue 2: Product Degradation

  • Question: My final product appears discolored and shows signs of degradation. What is causing this and how can I prevent it?

  • Answer: this compound is susceptible to photodegradation, especially in the presence of air (oxygen) and UV light.[2] This leads to the formation of a 9,10-endoperoxide, which can further decompose into other byproducts.[2] To prevent this, it is crucial to handle and store the compound in the dark or under amber light and under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to light. If photodegradation is suspected, the product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

Issue 3: Difficult Purification

  • Question: I am having trouble purifying my this compound. What are the common impurities and the best purification methods?

  • Answer: Common impurities can include unreacted starting materials (anthraquinone or anthracene), mono-alkoxy-substituted anthracene (B1667546), and degradation products like the endoperoxide. Purification can typically be achieved by recrystallization from ethanol. For more persistent impurities, column chromatography on silica (B1680970) gel using a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is effective. To confirm purity, analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to this compound?

    • Answer: The two primary methods are the reduction and subsequent etherification of 9,10-anthraquinone, and the direct reaction of anthracene with butanol under acidic conditions. A high-yield method starting from anthraquinone has been reported, achieving yields of around 90%.[1]

  • Question: What are the key safety precautions to take during the synthesis?

    • Answer: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Some reagents, like sodium hydride, are highly reactive and should be handled with extreme care.

  • Question: How can I confirm the identity and purity of my final product?

    • Answer: The structure and purity of this compound can be confirmed using several analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, while mass spectrometry will verify the molecular weight. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different synthetic methods for this compound.

Synthetic Method Starting Material Key Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Acylation and Reduction9,10-Anthraquinonen-Butyryl chloride, Sodium hydroxide, Sodium hydrosulfite, TriethylsilaneDichloromethane20-403-8~90[1]

Experimental Protocols

Method 1: Synthesis from 9,10-Anthraquinone (High-Yield Method) [1]

This method involves the acylation of anthraquinone followed by reduction.

  • Acylation: In a reaction vessel, combine 9,10-anthraquinone, dichloromethane, a 30% aqueous solution of sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Add sodium hydrosulfite to the mixture.

  • Slowly add n-butyryl chloride while maintaining the temperature between 20-40°C.

  • Stir the reaction mixture for 1-3 hours at this temperature.

  • After the reaction is complete, allow the layers to separate and remove the aqueous layer.

  • Reduction: To the organic layer, add triethylsilane dropwise, again maintaining the temperature between 20-40°C.

  • Stir the mixture for an additional 2-5 hours.

  • Workup and Purification: Cool the reaction mixture to induce crystallization.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from ethanol to yield high-purity this compound.

Visualizations

experimental_workflow cluster_acylation Acylation Step cluster_separation Phase Separation cluster_reduction Reduction Step cluster_workup Workup & Purification A Combine Anthraquinone, DCM, NaOH(aq), and Catalyst B Add Sodium Hydrosulfite A->B C Add n-Butyryl Chloride (20-40°C) B->C D React for 1-3h C->D E Separate Aqueous and Organic Layers D->E Reaction Complete F Add Triethylsilane to Organic Layer (20-40°C) E->F Organic Layer G React for 2-5h F->G H Cool to Crystallize G->H Reaction Complete I Filter Solid Product H->I J Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound from anthraquinone.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Moisture Contamination Start->Cause1 Cause2 Incomplete Reduction Start->Cause2 Cause3 Ineffective Base Start->Cause3 Cause4 Suboptimal Temperature Start->Cause4 Sol1 Use Anhydrous Reagents and Solvents Cause1->Sol1 Sol2 Monitor by TLC, Extend Reaction Time, Use Fresh Reducing Agent Cause2->Sol2 Sol3 Use Appropriate Base (e.g., NaH in THF) Cause3->Sol3 Sol4 Maintain Temperature (e.g., 20-40°C) Cause4->Sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

solving solubility issues with 9,10-Dibutoxyanthracene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9,10-Dibutoxyanthracene during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving or is only partially soluble at room temperature.

  • Possible Cause: The chosen solvent may not be optimal for this compound at ambient temperatures. Many polycyclic aromatic hydrocarbons exhibit low solubility in common solvents without thermal assistance.

  • Solution:

    • Solvent Selection: Refer to the solubility data table below. Aromatic and chlorinated solvents are often effective for anthracene (B1667546) derivatives. Dichloromethane (B109758), toluene, and dimethylformamide (DMF) are good starting points.[1]

    • Heating: Gently warm the solvent while stirring to increase the solubility. It is crucial to monitor the temperature to avoid solvent boiling or compound degradation.

    • Agitation: Continuous stirring or vortexing can enhance the dissolution rate.

    • Sonication: Using an ultrasonic bath can help break down solute agglomerates and accelerate dissolution.

Issue 2: The compound precipitates out of solution upon cooling.

  • Possible Cause: The solution was likely saturated or supersaturated at an elevated temperature, and the solubility of this compound decreased as the temperature lowered.

  • Solution:

    • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at a temperature where the compound remains dissolved.

    • Use a Co-solvent System: Adding a co-solvent in which this compound has higher solubility can help maintain its dissolved state at lower temperatures.

    • Prepare Fresh Solutions: For experiments conducted at room temperature, it is advisable to prepare solutions fresh and use them promptly.

Issue 3: The dissolution process is very slow.

  • Possible Cause: The particle size of the solid this compound may be large, reducing the surface area available for solvent interaction.

  • Solution:

    • Reduce Particle Size: Carefully grinding the solid into a fine powder before adding it to the solvent can significantly increase the dissolution rate.

    • Increase Agitation and/or Temperature: As with initial dissolution issues, increasing the stirring speed and/or gently heating the mixture can expedite the process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data and the chemical nature of anthracene derivatives, the following solvents are recommended for consideration:

  • Good Solubility: Dichloromethane (DCM)[1], Toluene, Dimethylformamide (DMF), Propylene glycol monomethyl ether acetate (B1210297) (PGMEA)[2]

  • Potential Solvents (used in experimental settings): Ethyl acetate (EtOAc), Acetone, Acetonitrile, Cyclohexane, 2-Propanol, 1,4-Dioxane, Heptane[3]

It is always recommended to perform a small-scale solubility test before preparing a large-volume solution.

Q2: Is there any quantitative solubility data available for this compound?

A2: While comprehensive quantitative data is limited, one available data point indicates a solubility of 2.9% in Propylene glycol monomethyl ether acetate (PGMEA).[2] The compound is reported to be practically insoluble in water.

Solubility of this compound in Various Solvents

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Propylene glycol monomethyl ether acetate (PGMEA)2.9%-Not Specified
Water4.8 x 10-5 g/LInsoluble25
Dichloromethane (DCM)Not SpecifiedSolubleNot Specified
TolueneNot SpecifiedSolubleNot Specified
Dimethylformamide (DMF)Not SpecifiedSolubleNot Specified
BenzeneNot SpecifiedSolubleNot Specified
Ethyl acetate (EtOAc)Not SpecifiedUsed as a solventNot Specified
AcetoneNot SpecifiedUsed as a solventNot Specified
AcetonitrileNot SpecifiedUsed as a solventNot Specified
CyclohexaneNot SpecifiedUsed as a solventNot Specified
2-PropanolNot SpecifiedUsed as a solventNot Specified
1,4-DioxaneNot SpecifiedUsed as a solventNot Specified
n-HeptaneNot SpecifiedUsed as a solventNot Specified

Q3: What factors can affect the solubility of this compound?

A3: Several factors can influence the solubility of this compound:

  • Temperature: Solubility in organic solvents generally increases with temperature.

  • Solvent Polarity: The choice of solvent and its polarity is critical. Aromatic and moderately polar aprotic solvents tend to be more effective.

  • Purity of the Compound: Impurities can sometimes affect solubility.

  • Physical Form: The particle size and crystalline structure of the solid can impact the rate of dissolution.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, follow this general protocol:

  • Weigh the desired amount of this compound in a clean, dry glass vial or flask.

  • Add a small volume of the chosen solvent (e.g., dichloromethane or toluene).

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, gently warm the solution while continuing to stir. An oil bath or a stirring hotplate can be used for controlled heating.

  • Continue to add small increments of the solvent until the solid is completely dissolved.

  • Once dissolved, allow the solution to cool to room temperature if required for your experiment, observing for any precipitation.

  • Store the solution in a tightly sealed container, protected from light, to prevent solvent evaporation and potential photodegradation.

Q5: Does the solubility of this compound change over time in solution?

A5: While the intrinsic solubility should not change, the compound may degrade over time, especially when exposed to light and air.[3][4] This degradation can lead to the formation of less soluble byproducts, which may precipitate out of solution. It is recommended to use freshly prepared solutions for the best experimental outcomes.

Experimental Workflow & Diagrams

The following diagram illustrates a general workflow for troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: 9,10-Dibutoxyanthracene Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Dibutoxyanthracene (DBA) in solution. It addresses common issues related to its photodegradation and offers practical solutions to ensure experimental accuracy and compound stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is rapidly losing its characteristic absorbance/fluorescence. What is the likely cause?

A1: The most probable cause is photodegradation. This compound is known to be sensitive to light, especially in the presence of oxygen.[1][2][3] Upon exposure to UV light, it reacts with dissolved oxygen to form a non-fluorescent endoperoxide, leading to a decrease in the characteristic spectral properties of the parent compound.[1][4]

Q2: What is the primary mechanism of photodegradation for this compound in solution?

A2: The primary mechanism is photo-oxidation. The process is initiated by the photoexcitation of this compound, which then sensitizes the formation of singlet oxygen from ground-state triplet oxygen present in the solution.[1][5] This highly reactive singlet oxygen then attacks the anthracene (B1667546) core of another DBA molecule to form this compound-endoperoxide (DBA-EPO).[1][2] This endoperoxide can further decompose into secondary, often colored, byproducts upon continued light exposure.[1]

Q3: How does the choice of solvent affect the stability of my this compound solution?

A3: The solvent plays a critical role in the rate of photodegradation. Polar solvents, such as acetone (B3395972) and acetonitrile, have been shown to accelerate the decomposition of this compound.[4][6] This is correlated with the longer lifetimes of singlet oxygen in these solvents, allowing for a greater probability of reaction with the DBA molecule.[4][5]

Q4: I am observing the formation of new peaks in my HPLC or NMR analysis after irradiating my this compound solution. What are these new species?

A4: The initial new species is likely the this compound-endoperoxide (DBA-EPO).[1][7] With prolonged irradiation, this endoperoxide can undergo further decomposition, leading to the formation of secondary degradation products.[1][3]

Q5: How can I prevent or minimize the photodegradation of this compound during my experiments?

A5: Several strategies can be employed:

  • Minimize Light Exposure: The most straightforward method is to protect the solution from light. Use amber glassware, wrap containers in aluminum foil, and work in a dimly lit environment.[8]

  • Deoxygenate Solutions: Since oxygen is a key reactant, removing it from the solvent can significantly slow down photodegradation.[8][9] This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.

  • Use Singlet Oxygen Scavengers: The addition of singlet oxygen scavengers can effectively inhibit the photo-oxidation process.[4] Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO, also known as TEDA), furfuryl alcohol (FFA), 2,2,6,6-tetramethylpiperidine (B32323) (TEMP), and butylated hydroxytoluene (BHT) have been shown to be effective.[5][10]

  • Solvent Selection: If experimentally feasible, choose solvents where singlet oxygen has a shorter lifetime, such as alcohols, over polar aprotic solvents like acetone and acetonitrile.[4][6]

Quantitative Data on Photodegradation

The rate of photodegradation is highly dependent on the solvent used. The following table summarizes the decomposition rates of this compound in various solvents when irradiated with 385 nm light.

SolventDecomposition Rate Constant (-ln([DBA]/[DBA]₀)/t) [10⁻³/s]Singlet Oxygen Lifetime (μs)
Acetone29.253
AcetonitrileNot specifiedNot specified
Cyclohexane7.622.2
Methanol5.29.5
Data sourced from Seto et al., 2022.[6]

The effectiveness of various additives in preventing the photodegradation of this compound is presented below. The residual amount of the compound was measured by HPLC after light irradiation.

Additive (5 wt.%)Residual this compound (%) after Irradiation
None (Blank)Decreased significantly over time
TEDAShowed the highest level of protection
FFAProvided moderate protection
TEMPProvided moderate protection
BHTProvided the least protection among the tested scavengers
Qualitative summary based on graphical data from Seto et al., 2022.[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photodegradation

  • Solvent Preparation: Prior to dissolving the this compound, deoxygenate the chosen solvent by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 15-30 minutes.

  • Solution Preparation: Prepare the this compound solution in a light-protected environment. Use amber volumetric flasks or flasks wrapped in aluminum foil.

  • Addition of Stabilizers (Optional): If using a singlet oxygen scavenger, add the appropriate amount to the solution. A common concentration is 5 wt.% with respect to the solvent.[10]

  • Storage: Store the solution in a tightly sealed, light-protected container, and if possible, in a refrigerator or freezer to further minimize degradation.

  • Experimental Handling: During the experiment, minimize the exposure of the solution to ambient and artificial light. If irradiation is part of the experiment, use light sources with controlled wavelengths and intensities.

Protocol 2: Monitoring Photodegradation by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in the desired solvent in a quartz cuvette. The initial concentration should be adjusted to have an absorbance maximum between 1 and 1.5.[1][7]

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Expose the cuvette to a light source (e.g., a 385 nm LED) for defined periods.[1][6]

  • Spectral Monitoring: After each irradiation interval, record the UV-Vis spectrum.

  • Data Analysis: Calculate the residual ratio of this compound by monitoring the decrease in absorbance at its λmax.[1][7]

Visual Guides

photodegradation_pathway DBA This compound (DBA) Excited_DBA Excited DBA (DBA*) DBA->Excited_DBA UV Light (hν) Excited_DBA->DBA Fluorescence Singlet_O2 Singlet Oxygen (¹O₂) Excited_DBA->Singlet_O2 Energy Transfer Triplet_O2 Triplet Oxygen (³O₂) DBA_EPO DBA-Endoperoxide (DBA-EPO) Singlet_O2->DBA_EPO Reaction with DBA Secondary_Products Secondary Decomposition Products DBA_EPO->Secondary_Products Further Irradiation

Caption: Photodegradation pathway of this compound.

troubleshooting_workflow Start Issue: Loss of DBA Signal Check_Light Is the solution exposed to light? Start->Check_Light Check_Oxygen Is oxygen present in the solvent? Check_Light->Check_Oxygen No Protect_Light Solution: Protect from light (amber vials, foil) Check_Light->Protect_Light Yes Check_Solvent What is the solvent? Check_Oxygen->Check_Solvent No Deoxygenate Solution: Deoxygenate solvent (N₂ or Ar sparging) Check_Oxygen->Deoxygenate Yes Change_Solvent Consider changing to a less polar solvent if possible Check_Solvent->Change_Solvent Polar Aprotic Resolved Issue Resolved Check_Solvent->Resolved Non-Polar or Protic Protect_Light->Check_Oxygen Use_Scavenger Solution: Add singlet O₂ scavenger (e.g., DABCO/TEDA) Deoxygenate->Use_Scavenger Use_Scavenger->Check_Solvent Change_Solvent->Resolved

References

optimizing reaction conditions for 9,10-Dibutoxyanthracene endoperoxide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 9,10-Dibutoxyanthracene endoperoxide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of this compound endoperoxide?

The formation of this compound endoperoxide is a photochemical reaction. It proceeds via a [4+2] cycloaddition of singlet oxygen to the 9 and 10 positions of the this compound core. This reaction requires a photosensitizer to generate singlet oxygen from ground state oxygen in the presence of light.

Q2: Why is a photosensitizer necessary for this reaction?

A photosensitizer is a molecule that absorbs light and transfers the energy to ground state molecular oxygen (a triplet state), exciting it to the highly reactive singlet state. This compound itself can act as a sensitizer (B1316253) to some extent, but for efficient and high-yield synthesis, an external photosensitizer that absorbs at a different wavelength is recommended.[1]

Q3: What is the role of light in this reaction?

Light provides the energy to excite the photosensitizer, initiating the process of singlet oxygen generation. The wavelength of light is crucial and should correspond to the absorption maximum of the chosen photosensitizer to ensure efficient energy transfer.

Q4: What are the potential side reactions or byproducts?

The primary side reaction is the photodegradation of the this compound endoperoxide product itself upon further exposure to light.[1][2] This can lead to the formation of secondary products. One identified secondary decomposition product is a result of the cleavage of the O-O bond in the endoperoxide.[1][2] At higher temperatures, thermal decomposition can also occur, which may lead to different byproducts.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[2] For quantitative analysis, 1H NMR spectroscopy can be used to determine the relative concentrations of the starting material, the endoperoxide product, and any major byproducts over time.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient singlet oxygen generation.- Ensure the light source wavelength matches the absorption maximum of the photosensitizer.- Use a photosensitizer with a high quantum yield for singlet oxygen production (e.g., Eosin Y, Rose Bengal).- Ensure thorough bubbling of air or oxygen through the reaction mixture before and during irradiation.
Incorrect solvent choice.- Use a solvent in which both the starting material and the photosensitizer are soluble.- Solvents with longer singlet oxygen lifetimes (e.g., deuterated solvents, halogenated solvents) can improve yields. DMF has been shown to be an effective solvent.[2]
Insufficient light exposure.- Increase the irradiation time or the intensity of the light source.
Low Yield Photodegradation of the endoperoxide product.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-irradiation.- If possible, use a light source with a wavelength that is strongly absorbed by the sensitizer but weakly absorbed by the endoperoxide product.
Thermal decomposition of the product.- Maintain a low reaction temperature. The reaction is typically carried out at room temperature.[2]
Presence of singlet oxygen quenchers.- Ensure high purity of the starting material and solvent, as impurities can quench singlet oxygen.
Formation of Multiple Byproducts Over-irradiation leading to photodegradation.- Reduce the irradiation time and monitor the reaction progress more frequently.
Reaction temperature is too high.- Ensure the reaction is conducted at room temperature or below.
Presence of acid or base impurities.- Use neutral and dry solvents and glassware, as acidic or basic conditions can catalyze the decomposition of the endoperoxide.

Experimental Protocols

Synthesis of this compound Endoperoxide

This protocol is based on a reported high-yield synthesis.[2]

Materials:

  • This compound

  • Eosin Y (EY) as a photosensitizer

  • N,N-Dimethylformamide (DMF), spectroscopic grade

  • Light source (e.g., a lamp emitting at 530 nm)

  • Reaction vessel (e.g., a quartz cell)

  • Stirring apparatus

  • Extraction and purification solvents (hexane, saturated brine)

Procedure:

  • Dissolve this compound (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) in DMF (e.g., 10 mL) in the reaction vessel.

  • Stir the mixture at room temperature and ensure a continuous supply of air (oxygen).

  • Irradiate the solution with a 530 nm light source for approximately 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, perform a work-up by extracting the crude product with hexane (B92381) and washing with saturated brine.

  • Concentrate the organic phase to obtain the this compound endoperoxide. The reported yield for this protocol is approximately 99%.[2]

Data Presentation

Table 1: Reaction Parameters for this compound Endoperoxide Synthesis

ParameterRecommended ConditionNotes
Substrate This compoundHigh purity is recommended.
Photosensitizer Eosin Y (EY)Other sensitizers like Rose Bengal or Methylene Blue can also be used.
Solvent N,N-Dimethylformamide (DMF)Ensures good solubility of reactants.[2]
Light Source 530 nmShould match the absorption of the photosensitizer (Eosin Y).[2]
Temperature Room TemperatureAvoid high temperatures to prevent thermal decomposition.[2]
Atmosphere Presence of Air (Oxygen)Oxygen is required for the formation of singlet oxygen.
Reaction Time ~4 hoursMonitor reaction to avoid product degradation.[2]
Reported Yield 99%Under the specified conditions.[2]

Table 2: Relative NMR Yields Over Time During Photodegradation

This table summarizes the change in the relative amounts of the starting material, the endoperoxide product, and a secondary decomposition product upon prolonged irradiation at 385 nm.[2]

Irradiation Time (hours)This compound (%)This compound Endoperoxide (%)Secondary Decomposition Product (%)
010000
1~40~60~0
5~10~80~10
10<5~60~35
200<5>95

Note: The percentages are approximate and based on graphical data from the source.[2]

Visualizations

Reaction_Pathway cluster_start Reactants cluster_process Process cluster_product Product & Side Reactions This compound This compound Cycloaddition [4+2] Cycloaddition This compound->Cycloaddition Sensitizer Sensitizer Singlet_Oxygen_Formation Singlet Oxygen Formation Sensitizer->Singlet_Oxygen_Formation Light (hν) O2 O2 O2->Singlet_Oxygen_Formation Singlet_Oxygen_Formation->Cycloaddition ¹O₂ Endoperoxide This compound Endoperoxide Cycloaddition->Endoperoxide Degradation Photodegradation Endoperoxide->Degradation Light (hν) Secondary_Products Secondary Products Degradation->Secondary_Products

Caption: Reaction pathway for endoperoxide formation and degradation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Light Is light source wavelength correct for sensitizer? Start->Check_Light Check_Oxygen Is oxygen supply adequate? Check_Light->Check_Oxygen Yes Adjust_Light Adjust light source or change sensitizer Check_Light->Adjust_Light No Check_Degradation Is there evidence of product degradation? Check_Oxygen->Check_Degradation Yes Increase_Oxygen Increase O₂ bubbling Check_Oxygen->Increase_Oxygen No Check_Temp Is reaction temperature too high? Check_Degradation->Check_Temp No Reduce_Irradiation Reduce irradiation time Check_Degradation->Reduce_Irradiation Yes Control_Temp Maintain room temperature Check_Temp->Control_Temp Yes Success Improved Yield Check_Temp->Success No Adjust_Light->Success Increase_Oxygen->Success Reduce_Irradiation->Success Control_Temp->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 9,10-Dibutoxyanthracene Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9,10-Dibutoxyanthracene.

Troubleshooting Guides

This section addresses specific issues that may arise during fluorescence quenching experiments involving this compound.

Question: Why is the fluorescence intensity of my this compound sample unexpectedly low or decreasing over time?

Answer:

Several factors can lead to lower-than-expected fluorescence intensity or a decline in signal during your experiment. The most common causes are photodegradation, the presence of dissolved oxygen, and concentration-related effects.

  • Photodegradation: this compound is susceptible to photodegradation, especially in the presence of air (oxygen).[1][2] Upon exposure to UV light, it can react with oxygen to form a non-fluorescent endoperoxide, leading to a permanent loss of fluorescence.[1][3][4] To mitigate this, minimize the sample's exposure to the excitation light source and prepare fresh solutions for each experiment.

  • Oxygen Quenching: Dissolved oxygen is an efficient quencher of fluorescence for many aromatic hydrocarbons, including anthracene (B1667546) derivatives.[1][5] The reaction of photoexcited this compound with ground-state oxygen can lead to the formation of singlet oxygen, which in turn can degrade the fluorophore.[1][3][4][5] For sensitive measurements, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon.

  • Concentration Quenching (Self-Quenching): At high concentrations, fluorophore molecules can form non-fluorescent aggregates or dimers, which reduces the overall fluorescence quantum yield.[6] It is recommended to work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects as well.[6]

  • Solvent Impurities: Impurities within the solvent can act as quenchers.[6] Always use high-purity, spectroscopy-grade solvents.

Question: My Stern-Volmer plot is non-linear. What does this indicate?

Answer:

A linear Stern-Volmer plot typically indicates a single, dominant quenching mechanism (either purely static or purely dynamic).[7] A non-linear plot, often showing an upward curvature, suggests that multiple quenching processes are occurring simultaneously.[6][7]

This could be a combination of:

  • Dynamic (Collisional) Quenching: The quencher deactivates the excited fluorophore through direct physical contact. This process is diffusion-dependent.[6][]

  • Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[6][7][]

To distinguish between these mechanisms, temperature-dependent fluorescence lifetime studies are often necessary. In dynamic quenching, increasing the temperature typically increases the quenching constant, whereas in static quenching, an increase in temperature is likely to decrease the stability of the ground-state complex and thus lower the quenching constant.[7]

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching D1 Fluorophore (F) absorbs light (hν) D2 Excited State (F*) D1->D2 Excitation D3 Fluorescence Emission D2->D3 Radiative Decay D4 Collision with Quencher (Q) D2->D4 D5 Non-radiative decay to Ground State D4->D5 Energy Transfer S1 Fluorophore (F) + Quencher (Q) S2 Ground-State Complex (FQ) S1->S2 Complexation S3 Complex absorbs light (hν) S2->S3 S4 Immediate non-radiative decay S3->S4 No Fluorescence

Figure 1: Comparison of dynamic and static fluorescence quenching pathways.

Question: I am observing poor reproducibility in my quenching experiments. What are the likely causes?

Answer:

Poor reproducibility is often linked to subtle variations in experimental conditions. Here is a troubleshooting workflow to identify the source of the issue:

Troubleshooting_Workflow start Poor Reproducibility Observed cond1 Are solutions freshly prepared? start->cond1 proc1 Prepare fresh fluorophore and quencher solutions for each experiment. cond1->proc1 No cond2 Is temperature controlled? cond1->cond2 Yes proc1->cond2 proc2 Use a temperature-controlled cuvette holder. Allow instrument to stabilize. cond2->proc2 No cond3 Is solvent deoxygenated consistently? cond2->cond3 Yes proc2->cond3 proc3 Standardize the deoxygenation procedure (e.g., sparging time). cond3->proc3 No cond4 Are concentrations accurate? cond3->cond4 Yes proc3->cond4 proc4 Calibrate pipettes. Use high-precision volumetric flasks. cond4->proc4 No end_node Issue Resolved cond4->end_node Yes proc4->end_node

References

purification techniques for high-purity 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 9,10-Dibutoxyanthracene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol (B145695), is often sufficient to achieve high purity. For mixtures with closely related impurities, silica (B1680970) gel column chromatography using a non-polar eluent system like hexane (B92381)/ethyl acetate (B1210297) is recommended.

Q2: What is the primary impurity I should be concerned about, and how can I avoid it?

A2: A significant impurity to be aware of is this compound-endoperoxide. This species forms when this compound is exposed to light and air (oxygen)[1]. To minimize its formation, it is crucial to handle the compound under amber or light-protected conditions and to degas solvents where appropriate. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is also recommended.

Q3: What level of purity and yield can I expect from the purification process?

A3: A patented synthesis and crystallization process has reported achieving a purity of ≥99.90% with a yield of approximately 90%[2]. The final purity and yield will depend on the initial purity of the crude material and the chosen purification method and its optimization.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and the absence of impurity signals in HPLC and NMR spectra are indicative of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - The solution is too dilute.- The cooling process is too rapid.- The presence of significant impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- If the material is highly impure, consider a preliminary purification by column chromatography.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is being cooled too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble.- Ensure the chosen solvent has a boiling point lower than the melting point of this compound.
Colored Impurities in Crystals - Incomplete removal of colored byproducts from the synthesis.- Photodegradation of the product.- Perform a hot filtration of the recrystallization solution if insoluble colored impurities are present.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Ensure all steps are carried out with minimal exposure to light.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate eluent polarity.- Column overloading.- Poorly packed column (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Start with a less polar solvent system and gradually increase the polarity.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Ensure the column is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended.
Compound is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of the Compound Band - The sample was not loaded onto the column in a concentrated band.- The compound is sparingly soluble in the eluent.- Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.- Consider using a stronger, more volatile solvent to dissolve the sample for loading, and then evaporate it onto a small amount of silica gel ("dry loading").
Presence of Endoperoxide Impurity in Fractions - Exposure of the compound to light and air during the purification process.- Wrap the chromatography column in aluminum foil to protect it from light.- Use freshly distilled and degassed solvents for the mobile phase.

Quantitative Data Summary

The following table summarizes quantitative data from a patented synthesis and purification of this compound[2].

Parameter Example 1 Example 2
Starting Material AnthraquinoneAnthraquinone
Purification Method CrystallizationCrystallization
Final Product Yield 89.14%91.10%
Final Product Purity 99.95%99.92%

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and gently heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air dry in the dark to obtain pure this compound.

Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel (60-120 mesh) as the stationary phase. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by prior TLC analysis.

  • Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity as needed to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography For Difficult Separations PureProduct High-Purity this compound Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, MP) PureProduct->Analysis Verification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Identify Purification Method Start->Method Recrystallization_Issue Recrystallization Problem? Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem? Method->Chromatography_Issue Chromatography No_Crystals No Crystals / Oiling Out Recrystallization_Issue->No_Crystals Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Impurity_Check Check for Photodegradation No_Crystals->Impurity_Check Poor_Separation->Impurity_Check Solution Implement Corrective Actions (e.g., Slow Cooling, Optimize Eluent, Protect from Light) Impurity_Check->Solution

Caption: Logical workflow for troubleshooting purification issues.

References

managing the reactivity of 9,10-Dibutoxyanthracene with atmospheric oxygen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity of 9,10-Dibutoxyanthracene with atmospheric oxygen. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and successful application of this compound in your research.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid degradation of this compound solution upon storage. Exposure to ambient light and atmospheric oxygen.Store solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at -20°C.[1] For polymer formulations, consider adding a radical inhibitor like BHT (0.1 wt%).[1]
Inconsistent results in photopolymerization experiments. 1. Photodegradation of the sensitizer (B1316253) (this compound) by atmospheric oxygen.[2][3][4] 2. Solvent effects on the lifetime of singlet oxygen.[3]1. Deoxygenate the reaction mixture by purging with an inert gas prior to and during UV irradiation. 2. Evaluate the impact of different solvents on the reaction kinetics. Polar solvents may promote decomposition.[3]
Appearance of unknown peaks in HPLC or NMR analysis after an experiment. Formation of this compound-endoperoxide (DBA-EPO) and its secondary decomposition products.[2][4]Characterize the degradation products using techniques like ¹H NMR spectroscopy. The formation of DBA-EPO is a primary indicator of photooxidation.[2]
Low yield of the desired product in a reaction using this compound as a photosensitizer. Competitive reaction of this compound with singlet oxygen.Consider the use of singlet oxygen scavengers if the goal is to prevent the degradation of this compound itself.[3][5] However, if the compound is being used as a photo-induced oxygen scavenger, this reactivity is the intended function.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's reactivity with atmospheric oxygen?

A1: this compound reacts with atmospheric oxygen, particularly in the presence of UV light (360-400 nm), through a process called photooxidation.[1][2][3] This reaction involves the formation of a transient endoperoxide species (this compound-endoperoxide or DBA-EPO).[2][3][4] The process is mediated by singlet oxygen, a reactive oxygen species.[1][3]

Q2: What are the main degradation products of this compound?

A2: The initial and primary degradation product is this compound-endoperoxide (DBA-EPO).[2] This endoperoxide can further decompose, especially with continued light exposure, into various secondary products.[2][3]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to protect the compound from light and oxygen.[1] This can be achieved by:

  • Working under inert atmosphere conditions (e.g., using a glovebox or Schlenk line).

  • Using deoxygenated solvents.

  • Storing the compound and its solutions in the dark, preferably in amber containers.[1]

  • For applications where its photosensitizing properties are desired but its degradation is not, the use of singlet oxygen scavengers can be effective.[3]

Q4: Can this compound be used as an oxygen scavenger?

A4: Yes, its reactivity with oxygen upon photo-irradiation suggests that this compound can function as a photo-induced oxygen scavenger.[2][5]

Q5: How does the choice of solvent affect the reactivity of this compound?

A5: The solvent can influence the rate of photodecomposition.[3] The lifetime of singlet oxygen, a key intermediate in the degradation process, varies in different solvents, which in turn affects the degradation rate of this compound.[3]

Quantitative Data Summary

Table 1: Effect of Singlet Oxygen Scavengers on the Photodegradation of this compound.

Additive (5 wt.%)Residual this compound after Irradiation
None (Blank)Lowest
TEMPHigher than blank
FFAHigher than blank
BHTHigher than blank
TEDAHighest

Note: This table is a qualitative summary based on graphical data presented in the literature, indicating the relative effectiveness of different scavengers in preventing the degradation of this compound. TEDA (N,N-triethylenediamine) was shown to be the most effective scavenger.[6][7]

Experimental Protocols

Protocol 1: Monitoring the Photodegradation of this compound

This protocol describes a method to monitor the photodegradation of this compound by observing the change in its concentration over time upon light exposure.

Materials:

  • This compound

  • Ethyl acetate (B1210297) (EtOAc)

  • Spectroscopic quartz cell

  • 405 nm light source

  • ¹H NMR spectrometer

  • Internal standard (e.g., Dimethyl terephthalate)

Procedure:

  • Prepare a solution of this compound in ethyl acetate (e.g., 35 mg in 3.0 mL).[5]

  • Add a known amount of an internal standard to the solution.

  • Transfer the solution to a quartz cell. For experiments in the presence of air, use a cell without a lid. For anaerobic conditions, use a cell with a lid after purging the solution with an inert gas.[5]

  • Irradiate the sample with a 405 nm light source at room temperature.[5]

  • At specific time intervals (e.g., 0, 2, 8, 16, 20 hours), take an aliquot of the solution.[5]

  • Analyze the aliquots by ¹H NMR spectroscopy to determine the relative concentration of this compound by comparing the integration of its characteristic peaks to that of the internal standard.

Protocol 2: Synthesis of this compound-Endoperoxide (DBA-EPO)

This protocol outlines the synthesis of the primary photooxidation product of this compound.

Materials:

  • This compound

  • Eosin Y (EY) as a photosensitizer

  • Dimethylformamide (DMF)

  • 530 nm light source

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) in DMF (e.g., 10 mL) in a reaction vessel.[2]

  • Stir the solution at room temperature.

  • Irradiate the mixture with a 530 nm light source in the presence of air for approximately 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the endoperoxide.[2]

  • The resulting solution will contain this compound-endoperoxide, which can be identified by ¹H NMR spectroscopy.[2]

Visualizations

photooxidation_pathway cluster_oxygen DBA This compound Excited_DBA Excited DBA* DBA->Excited_DBA UV Light (hν) DBA_EPO DBA-Endoperoxide DBA->DBA_EPO + ¹O₂ Excited_DBA->DBA Fluorescence Singlet_O2 Singlet O₂ (¹O₂) Excited_DBA->Singlet_O2 Energy Transfer O2 Atmospheric O₂ (³O₂) Decomposition Secondary Decomposition Products DBA_EPO->Decomposition Light/Heat troubleshooting_workflow Start Unexpected Reactivity or Degradation Check_Light Was the compound exposed to light? Start->Check_Light Check_Oxygen Was the experiment run under air? Check_Light->Check_Oxygen No Solution_Light Store in dark/amber vial Check_Light->Solution_Light Yes Solution_Oxygen Use inert atmosphere (Ar/N₂) Check_Oxygen->Solution_Oxygen Yes Characterize Analyze for endoperoxide and secondary degradation products Check_Oxygen->Characterize No Solution_Light->Check_Oxygen Solution_Oxygen->Characterize End Problem Resolved Characterize->End

References

Validation & Comparative

Validating 9,10-Dibutoxyanthracene as an Electron Transfer Sensitizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9,10-Dibutoxyanthracene (DBA) as an electron transfer sensitizer (B1316253) against other anthracene (B1667546) derivatives. The information is supported by experimental data and detailed protocols to assist in the selection of the most suitable sensitizer for your research needs.

This compound is a fluorescent compound widely utilized as an electron transfer sensitizer, particularly in photopolymerization processes.[1][2] Its efficacy is attributed to its favorable photophysical properties, including strong absorption in the near-UV region (360-400 nm), which aligns well with the emission of commercial UV-LEDs.[1] This guide delves into the quantitative performance of DBA and compares it with other common 9,10-disubstituted anthracene derivatives.

Mechanism of Action: Photoinduced Electron Transfer

The primary mechanism of action for this compound as an electron transfer sensitizer involves the absorption of light, leading to an excited singlet state. This excited state can then transfer an electron to a suitable acceptor molecule, initiating a chemical reaction. A common process involves the generation of singlet oxygen through interaction with ground-state oxygen. The electronically excited DBA transfers its energy to oxygen, converting it into the highly reactive singlet oxygen, which can then participate in various photo-oxidation reactions.[1] In the context of photopolymerization, the excited sensitizer can also directly interact with a monomer or an initiator to generate reactive species that start the polymerization chain reaction.

It is important to note that DBA can undergo photodegradation in the presence of air and light, forming an endoperoxide species.[1][2] This characteristic also suggests its potential application as a photo-induced oxygen scavenger.

Electron_Transfer_Sensitization DBA This compound (DBA) DBA_excited DBA* (Excited State) DBA->DBA_excited Excitation Acceptor Electron Acceptor (A) DBA_excited->Acceptor Electron Transfer DBA_oxidized DBA Radical Cation (DBA•+) DBA_excited->DBA_oxidized Acceptor_reduced Acceptor Radical Anion (A•-) Acceptor->Acceptor_reduced Product Product Formation Acceptor_reduced->Product DBA_oxidized->DBA Regeneration Light Light (hν) Light->DBA Absorption

Caption: Photoinduced electron transfer mechanism of this compound.

Comparative Performance Data

The selection of an appropriate electron transfer sensitizer depends on several key photophysical and electrochemical parameters. The following tables summarize the available data for this compound and a selection of alternative anthracene-based sensitizers. It is important to note that direct comparison can be challenging as data is often sourced from different studies with varying experimental conditions.

Table 1: Photophysical Properties of Selected Anthracene Derivatives

Compoundλabs (nm)λem (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)Solvent
This compound (DBA) 360-400[1]~405[1]Data not availableData not available-
9,10-Diphenylanthracene (DPA)378, 398408, 4300.908.8Cyclohexane
9,10-Dibromoanthracene380, 401410, 4340.091.3Benzene
9,10-Dicyanoanthracene (DCA)~380~420Varies with solventVaries with solvent-
9,10-Bis(phenylethynyl)anthracene (BPEA)430, 456462, 4920.984.9Cyclohexane
Anthracene~357~4010.27~4.9Cyclohexane

Table 2: Electrochemical Properties of Selected Anthracene Derivatives

CompoundOxidation Potential (Eox) (V vs. Fc/Fc+)Reduction Potential (Ered) (V vs. Fc/Fc+)
This compound (DBA) Data not availableData not available
9,10-Diphenylanthracene (DPA)~1.18~-2.09
9,10-Dicyanoanthracene (DCA)~1.70~-0.95
Anthracene~1.09~-2.54

Note: The redox potentials can vary significantly depending on the solvent and supporting electrolyte used.

Experimental Protocols

To facilitate the validation and comparison of electron transfer sensitizers in your own laboratory setting, detailed protocols for key characterization techniques are provided below.

Protocol 1: Determination of Redox Potentials using Cyclic Voltammetry (CV)

This protocol outlines the procedure for measuring the oxidation and reduction potentials of a photosensitizer.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Dissolve sensitizer in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile). B Prepare a ~1 mM solution of the analyte. A->B C Purge the solution with an inert gas (e.g., N2 or Ar) for at least 15 minutes to remove dissolved oxygen. B->C D Assemble a three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire). C->D E Record a background scan in the electrolyte solution without the analyte. D->E F Introduce the analyte solution and record the cyclic voltammogram. Scan over a potential range that covers the expected redox events. E->F G Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox processes. F->G H Calibrate the potential scale using an internal standard with a known redox potential (e.g., Ferrocene/Ferrocenium couple). G->H I Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks from the voltammograms. H->I J The E1/2 values correspond to the formal redox potentials of the sensitizer. I->J

Caption: Workflow for determining redox potentials using cyclic voltammetry.

Protocol 2: Measurement of Fluorescence Quantum Yield and Lifetime

This protocol describes the determination of the fluorescence quantum yield (Φf) using the relative method and the fluorescence lifetime (τ) using time-correlated single photon counting (TCSPC).

Fluorescence_Workflow cluster_qy Quantum Yield (Φf) Measurement (Relative Method) cluster_lt Fluorescence Lifetime (τ) Measurement (TCSPC) QY1 Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) or DPA). QY2 Prepare a series of dilute solutions of both the sample and the standard with absorbances < 0.1 at the excitation wavelength. QY1->QY2 QY3 Measure the absorbance and fluorescence emission spectra for all solutions under identical conditions. QY2->QY3 QY4 Calculate the integrated fluorescence intensity and plot it against absorbance for both the sample and the standard. QY3->QY4 QY5 Determine the quantum yield of the sample using the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) QY4->QY5 LT1 Excite a dilute sample solution with a pulsed light source (e.g., a picosecond laser diode). LT2 Detect the emitted single photons using a fast photodetector. LT1->LT2 LT3 Measure the time delay between the excitation pulse and the arrival of the emitted photon. LT2->LT3 LT4 Construct a histogram of the arrival times over many excitation cycles to obtain the fluorescence decay curve. LT3->LT4 LT5 Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). LT4->LT5

Caption: Workflow for fluorescence quantum yield and lifetime measurements.

Conclusion

This compound serves as an effective electron transfer sensitizer, particularly for applications in photopolymerization, due to its advantageous absorption characteristics in the near-UV range. However, a comprehensive evaluation of its performance relative to other anthracene derivatives is hampered by the lack of directly comparable quantitative data in the literature. The provided tables offer a summary of available photophysical and electrochemical properties, highlighting the need for further comparative studies under standardized conditions. The detailed experimental protocols in this guide are intended to empower researchers to conduct their own validations and comparisons, leading to a more informed selection of sensitizers for specific applications in research and development. The stability of DBA under irradiation in the presence of oxygen should also be a key consideration in experimental design.

References

A Comparative Guide to the Photostability of 9,10-Dibutoxyanthracene and Other Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the photostability of fluorescent probes and photosensitizers is a critical parameter influencing experimental outcomes and product shelf-life. Anthracene (B1667546) derivatives are widely utilized for their favorable photophysical properties, but their susceptibility to photodegradation can be a significant drawback. This guide provides an objective comparison of the photostability of 9,10-Dibutoxyanthracene (DBA) with other common anthracene analogues, supported by experimental data.

Key Photodegradation Pathways in Anthracenes

Anthracene and its derivatives primarily undergo two types of photochemical reactions upon exposure to light, particularly in the presence of oxygen: photodimerization and photooxidation. The prevalence of one pathway over the other is largely dictated by the nature and position of substituents on the anthracene core.

  • Photodimerization: This [4+4] cycloaddition reaction occurs between an excited-state anthracene molecule and a ground-state molecule, forming a dimer. This process is common for unsubstituted anthracene and derivatives with small substituents.

  • Photooxidation: In the presence of oxygen, excited anthracene molecules can generate singlet oxygen, which then reacts with a ground-state anthracene molecule to form an endoperoxide. This endoperoxide can be unstable and may undergo further degradation. For anthracenes with bulky substituents at the 9 and 10 positions, such as this compound, steric hindrance makes photodimerization unlikely, rendering photooxidation the principal degradation pathway.[1]

General Photodegradation Pathways of Anthracenes A Anthracene Derivative (Ground State) B Excited State Anthracene A->B Light (hν) C Photodimerization ([4+4] Cycloaddition) B->C + Ground State Anthracene D Photooxidation (Endoperoxide Formation) B->D E Photodimer C->E F Endoperoxide D->F G Further Degradation Products F->G O2 Oxygen (O2) O2->D

Caption: Competing photodegradation pathways for anthracene derivatives.

Comparative Analysis of Photostability

The photostability of an anthracene derivative is intrinsically linked to its molecular structure. The following table summarizes the photostability characteristics of this compound in comparison to other notable anthracenes. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, direct comparison of quantitative values should be approached with caution.

CompoundSubstituents (9,10-positions)Primary Photodegradation PathwayFluorescence Quantum Yield (Φf)Relative Photostability
This compound (DBA) Butoxy (-OC4H9)Photooxidation (Endoperoxide formation)[1][2][3]Not ReportedModerate; susceptible to photooxidation in the presence of air.[1][3]
Anthracene (Unsubstituted) Hydrogen (-H)Photodimerization and Photooxidation[4]0.27-0.36Low; readily undergoes photodegradation.[5][6]
9,10-Diphenylanthracene (DPA) Phenyl (-C6H5)Photooxidation (Endoperoxide formation)~0.90-1.00[7][8][9]High; often used as a photostable fluorescent standard.[10]
9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) Phenylethynyl (-C≡C-C6H5)Photooxidation~1.00[11]Very High; exhibits low photobleaching, especially under anaerobic conditions.[12][13][14]

From the compiled data, a clear trend emerges: bulky, aromatic substituents at the 9 and 10 positions, such as in DPA and BPEA, tend to enhance photostability. This is attributed to both the steric hindrance of photodimerization and the electronic effects of the substituents that can influence the efficiency of intersystem crossing and the generation of singlet oxygen. While the butoxy groups in DBA also prevent photodimerization, their electron-donating nature may influence the molecule's susceptibility to photooxidation. In contrast, unsubstituted anthracene is susceptible to both degradation pathways, rendering it the least photostable among the compared compounds.

Experimental Protocols for Photostability Assessment

The evaluation of a compound's photostability typically involves controlled irradiation followed by the quantification of the remaining compound or the formation of degradation products over time.

General Methodology
  • Sample Preparation: A solution of the anthracene derivative is prepared in a suitable, photochemically inert solvent (e.g., acetonitrile, dimethylformamide, or cyclohexane) in a quartz cuvette. The concentration is adjusted to an absorbance value that minimizes inner filter effects (typically A < 0.2 at the excitation wavelength). A "dark control" sample, protected from light, is prepared in parallel to account for any non-photochemical degradation.

  • Irradiation: The sample is irradiated with a light source of a specific wavelength or wavelength range (e.g., a UV lamp or a solar simulator). The intensity of the light source should be monitored using a calibrated radiometer or a chemical actinometer to ensure consistent and quantifiable light exposure.

  • Analysis: At regular time intervals, the sample is analyzed to determine the extent of degradation. Common analytical techniques include:

    • UV-Vis Spectroscopy: To monitor the decrease in the absorbance of the parent compound.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the photodegradation products.[1]

  • Data Interpretation: The concentration of the anthracene derivative is plotted against the irradiation time or light dosage. From this data, key photostability parameters such as the photodegradation rate constant or the half-life can be determined. The quantum yield of photodegradation (Φd), a measure of the efficiency of the photochemical degradation process, can also be calculated if the photon flux is known.

Experimental Workflow for Photostability Testing A Sample Preparation (Anthracene in Solvent) B Dark Control (Wrapped in Foil) A->B C Irradiation (Controlled Light Source) A->C D Time-Point Sampling C->D E Analytical Measurement (e.g., HPLC, UV-Vis) D->E Aliquots F Data Analysis (Degradation Kinetics) E->F G Determination of Photostability Parameters (e.g., Half-life, Φd) F->G

Caption: A generalized workflow for the experimental assessment of anthracene photostability.

References

A Comparative Guide to the Fluorescence Properties of 9,10-Dibutoxyanthracene and 9,10-Diphenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of two anthracene (B1667546) derivatives: 9,10-Dibutoxyanthracene (DBA) and 9,10-Diphenylanthracene (DPA). Understanding the distinct photophysical characteristics of these compounds is crucial for their application in various fields, including the development of fluorescent probes, sensors, and photosensitizers.

Executive Summary

9,10-Diphenylanthracene (DPA) is a well-characterized fluorophore known for its high fluorescence quantum yield and relatively long fluorescence lifetime. In contrast, this compound (DBA) is primarily recognized as a photosensitizer with a characteristic absorption in the near-UV region. While quantitative fluorescence data for DBA is less abundant in the literature, the influence of its alkoxy substituents suggests different photophysical behavior compared to the phenyl-substituted DPA. This guide summarizes the available experimental data for both compounds and provides detailed experimental protocols for their characterization.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key photophysical parameters for DBA and DPA.

Table 1: General and Absorption Properties

PropertyThis compound (DBA)9,10-Diphenylanthracene (DPA)
Molar Mass 322.44 g/mol 330.42 g/mol
Absorption Maximum (λabs) 360 - 400 nm[1][2]~373 nm (in cyclohexane)[3]
Molar Extinction Coefficient (ε) Not specified14,000 M-1cm-1 at 372.5 nm (in cyclohexane)[3]

Table 2: Fluorescence Emission Properties

PropertyThis compound (DBA)9,10-Diphenylanthracene (DPA)
Emission Maximum (λem) Not specified~426 nm (in cyclohexane)[3]
Stokes Shift Not specified~53 nm (in cyclohexane)
Fluorescence Quantum Yield (Φf) Not specified0.90 - 1.0 (in cyclohexane)[3]
Fluorescence Lifetime (τf) Not specified7.58 ns (in cyclohexane)

The Influence of Substituents on Fluorescence

The differing substituents at the 9 and 10 positions of the anthracene core are directly responsible for the variations in the fluorescence properties of DBA and DPA.

G cluster_dba This compound (DBA) cluster_dpa 9,10-Diphenylanthracene (DPA) cluster_outcome Resulting Fluorescence Properties DBA Anthracene Core Butoxy Butoxy Groups (-OC4H9) DBA->Butoxy 9,10-substitution DBA_Props Properties: - Electron-donating - Potential for photo-induced electron transfer Butoxy->DBA_Props DBA_Fluo DBA: - Efficient Photosensitizer DBA_Props->DBA_Fluo DPA Anthracene Core Phenyl Phenyl Groups (-C6H5) DPA->Phenyl 9,10-substitution DPA_Props Properties: - Steric hindrance restricts rotation - High rigidity - Reduced non-radiative decay Phenyl->DPA_Props DPA_Fluo DPA: - High Fluorescence Quantum Yield - Long Fluorescence Lifetime DPA_Props->DPA_Fluo

Caption: Influence of substituents on the fluorescence properties of DBA and DPA.

The electron-donating butoxy groups in DBA can influence its electronic transitions and promote intersystem crossing, a process that populates the triplet state and is characteristic of photosensitizers. This often leads to a lower fluorescence quantum yield as the energy is channeled into non-radiative pathways.

In contrast, the bulky phenyl groups in DPA are twisted out of the plane of the anthracene core. This rigid structure hinders rotational freedom and minimizes non-radiative decay pathways, resulting in a very high fluorescence quantum yield.

Experimental Protocols

Accurate determination of fluorescence properties is essential for reliable comparison. Below are detailed methodologies for key experiments.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4][5][6]

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare a series of dilutions of a known standard (e.g., Quinine Sulfate) Measure_Abs Measure the absorbance of each solution at the excitation wavelength Prep_Standard->Measure_Abs Prep_Sample Prepare a series of dilutions of the unknown sample (DBA or DPA) Prep_Sample->Measure_Abs Measure_Fluo Measure the fluorescence emission spectrum of each solution Measure_Abs->Measure_Fluo Integrate Integrate the area under the emission spectrum for each solution Measure_Fluo->Integrate Plot Plot integrated fluorescence intensity vs. absorbance for both standard and sample Integrate->Plot Calculate Calculate the quantum yield of the sample using the slopes of the plots and the known quantum yield of the standard Plot->Calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Protocol:

  • Selection of a Standard: Choose a standard with a well-characterized quantum yield and absorption/emission properties that are similar to the sample. Quinine sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54) is a common standard. For DPA, which has a high quantum yield, a different standard might be more appropriate.

  • Preparation of Solutions: Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The relationship between the quantum yields of the standard (Φstd) and the sample (Φsmp) is given by the equation: Φsmp = Φstd * (msmp / mstd) * (η2smp / η2std) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[7][8][9][10]

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Light_Source Pulsed Light Source (e.g., picosecond laser diode) Sample Sample Holder Light_Source->Sample Electronics TCSPC Electronics (TAC, CFD, MCA) Light_Source->Electronics Start Signal Detector Single-Photon Detector (e.g., PMT or SPAD) Sample->Detector Detector->Electronics Stop Signal Histogram This process is repeated many times to build a histogram of photon arrival times Electronics->Histogram Excitation A light pulse excites the sample and starts a timer (TAC) Emission A single emitted photon is detected, stopping the timer Timing The time difference between excitation and emission is recorded Decay_Curve The histogram represents the fluorescence decay curve Histogram->Decay_Curve Fitting The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ) Decay_Curve->Fitting

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Protocol:

  • Instrument Setup:

    • A high-repetition-rate pulsed light source (e.g., a laser diode or a Ti:Sapphire laser) is used to excite the sample.

    • The emitted fluorescence is collected and directed to a sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

    • The timing electronics consist of a Time-to-Amplitude Converter (TAC), a Constant Fraction Discriminator (CFD), and a Multi-Channel Analyzer (MCA).

  • Data Acquisition:

    • Each excitation pulse generates a "start" signal for the TAC.

    • The detection of the first emitted photon generates a "stop" signal.

    • The TAC converts the time interval between the start and stop signals into a voltage pulse, whose amplitude is proportional to the time difference.

    • The MCA builds a histogram of these voltage pulses, which represents the probability distribution of photon arrival times.

  • Data Analysis:

    • The resulting histogram is a fluorescence decay curve.

    • This curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) of the sample. For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I0 * exp(-t/τ) where I0 is the initial intensity and τ is the fluorescence lifetime.

Conclusion

9,10-Diphenylanthracene stands out as a highly fluorescent molecule with a near-unity quantum yield, making it an excellent candidate for applications requiring bright and stable emission. In contrast, this compound's photophysical properties are geared towards photosensitization, a consequence of its electron-donating substituents. The choice between these two anthracene derivatives will ultimately depend on the specific requirements of the intended application. Further quantitative characterization of the fluorescence properties of DBA is warranted to fully elucidate its photophysical behavior and expand its potential applications.

References

comparative analysis of synthesis methods for 9,10-disubstituted anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 9,10-Disubstituted Anthracenes

The 9,10-disubstituted anthracene (B1667546) scaffold is a crucial component in the development of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[1] The electronic and photophysical properties of these molecules are highly tunable by altering the substituents at the 9 and 10 positions.[1] Consequently, a variety of synthetic methodologies have been developed to access these valuable compounds. This guide provides a comparative analysis of several key synthetic methods, offering insights into their advantages, limitations, and practical applications for researchers in chemistry and drug development.

The synthesis of 9,10-disubstituted anthracenes can be broadly categorized into two main approaches: direct functionalization of the anthracene core at the reactive 9 and 10 positions, and construction of the anthracene ring system with pre-installed substituents. This guide focuses on the former, which includes powerful techniques like transition metal-catalyzed cross-coupling reactions and classical electrophilic substitutions.

Synthesis_Methods cluster_0 C-C Bond Forming Reactions cluster_1 Electrophilic Substitution cluster_2 Cycloaddition Anthracene 9,10-Disubstituted Anthracene Suzuki Suzuki-Miyaura Coupling Anthracene->Suzuki Sonogashira Sonogashira Coupling Anthracene->Sonogashira Wittig Wittig Reaction Anthracene->Wittig FriedelCrafts Friedel-Crafts Acylation Anthracene->FriedelCrafts DielsAlder Diels-Alder Reaction Anthracene->DielsAlder Experimental_Workflow A 1. Reaction Setup (Reagents, Solvent, Catalyst) B 2. Reaction (Heating, Stirring, Inert Atmosphere) A->B Run C 3. Workup (Quenching, Extraction) B->C Completion D 4. Purification (Chromatography, Recrystallization) C->D Crude Product E 5. Characterization (NMR, MS, Melting Point) D->E Pure Product

References

Validating the Singlet Oxygen Scavenging Efficiency of 9,10-Dibutoxyanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furthermore, detailed experimental protocols are provided to enable researchers to directly measure the singlet oxygen scavenging efficiency of 9,10-Dibutoxyanthracene and other compounds of interest. These methodologies, encompassing both indirect and direct detection techniques, are designed to yield robust and comparable quantitative data.

Comparative Analysis of Singlet Oxygen Scavengers

To contextualize the potential singlet oxygen scavenging efficiency of this compound, the following table summarizes the total quenching rate constants (kT), which includes both physical and chemical quenching, for a range of relevant compounds. The data is presented for various solvents to highlight the influence of the reaction medium on scavenging efficiency.

CompoundClassSolventTotal Quenching Rate Constant (kT) (M⁻¹s⁻¹)
9,10-DimethylanthraceneAnthracene (B1667546) DerivativeVarious Organic & Aqueous6.8 x 10⁷ - 5.7 x 10¹⁰
9,10-DiphenylanthraceneAnthracene DerivativeToluene~1.5 x 10⁹ (triplet quenching by O₂)
α-Tocopherol (Vitamin E)Phenolic AntioxidantEthanol2.9 x 10⁸
α-Tocopherol (Vitamin E)Phenolic AntioxidantLiposomes (RB system)1.4 x 10⁷
α-Tocopherol (Vitamin E)Phenolic AntioxidantCyclohexane1.2 x 10⁸
β-CaroteneCarotenoidLiposomes2.3 - 2.5 x 10⁹
β-CaroteneCarotenoidTetrahydrofuran1.09 x 10¹⁰
LycopeneCarotenoidLiposomes2.3 - 2.5 x 10⁹
Sodium Azide (B81097) (NaN₃)Inorganic QuencherD₂O4.78 x 10⁸
Sodium Azide (NaN₃)Inorganic Quencher96% Acetonitrile2.67 x 10⁹

Note: The rate constants can vary significantly based on the solvent and experimental conditions. The values presented are for comparative purposes.

Experimental Protocols for Determining Singlet Oxygen Scavenging Efficiency

Two primary methods are detailed below for the quantitative assessment of singlet oxygen scavenging.

Indirect Method: Steady-State Photolysis using a Chemical Probe (DPBF)

This method relies on the competition between the scavenger of interest and a chemical probe, 1,3-diphenylisobenzofuran (B146845) (DPBF), for singlet oxygen. The rate of DPBF bleaching, monitored by UV-Vis spectrophotometry, is inversely proportional to the scavenging efficiency of the test compound.[3][4][5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sens Prepare Photosensitizer Solution (e.g., Rose Bengal in Ethanol) mix Mix Photosensitizer, DPBF, and this compound in a cuvette prep_sens->mix prep_dpbf Prepare DPBF Stock Solution (in a suitable solvent) prep_dpbf->mix prep_scav Prepare this compound Stock Solution prep_scav->mix irradiate Irradiate with Light Source (e.g., 532 nm laser or lamp) to generate ¹O₂ mix->irradiate measure Monitor DPBF Absorbance Decay at ~410 nm over time irradiate->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Bleaching Rate plot->calc compare Compare rates with and without This compound calc->compare G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis laser Pulsed Laser Excitation (e.g., Nd:YAG laser) sample Sample in Cuvette (Photosensitizer + Scavenger) laser->sample excite Excite Photosensitizer sample->excite detector NIR Photomultiplier Tube (PMT) with 1270 nm filter detect Detect ¹O₂ Phosphorescence Decay Signal excite->detect plot Plot Phosphorescence Intensity vs. Time detect->plot fit Fit Decay to Exponential Function plot->fit stern_volmer Stern-Volmer Analysis: Plot 1/τ vs. [Scavenger] fit->stern_volmer

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 9,10-Dibutoxyanthracene Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 9,10-Dibutoxyanthracene, a fluorescent organic compound with applications as a photosensitizer and in photopolymerization processes.[1][2] The objective is to offer a framework for the cross-validation of analytical data to ensure the identity, purity, and stability of the compound. Accurate and reliable characterization is paramount for reproducible research and development.

The following sections detail the principles, expected outcomes, and standardized protocols for spectroscopic, chromatographic, and thermal analysis methods. By employing a multi-technique approach, researchers can obtain a holistic and validated understanding of the material's properties.

Workflow for Cross-Validation of Analytical Techniques

A systematic workflow is essential for the comprehensive characterization of this compound. This involves subjecting the sample to a battery of orthogonal analytical techniques—methods that measure different chemical or physical properties—and comparing the results to build a complete and validated profile of the compound.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Technique Sub-types cluster_3 Data Integration & Validation Sample This compound Sample Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography Thermal Thermal Analysis Sample->Thermal NMR NMR (¹H, ¹³C) Spectroscopy->NMR UV_Vis UV-Vis Spectroscopy->UV_Vis Fluorescence Fluorescence Spectroscopy->Fluorescence HPLC HPLC-UV/FLD Chromatography->HPLC GC_MS GC-MS Chromatography->GC_MS DSC DSC Thermal->DSC TGA TGA Thermal->TGA Validation Cross-Validated Characterization NMR->Validation UV_Vis->Validation Fluorescence->Validation HPLC->Validation GC_MS->Validation DSC->Validation TGA->Validation

Caption: Workflow for the cross-validation of analytical techniques.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and photophysical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound (C₂₂H₂₆O₂), ¹H and ¹³C NMR are used to confirm the identity and arrangement of protons and carbon atoms.

Table 1: NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.37-8.34m4H (Aromatic)
7.53-7.50m4H (Aromatic)
4.22t4H (-O-CH₂-)
2.12-2.05m4H (-O-CH₂-CH₂-)
1.80-1.70m4H (-CH₂-CH₃)
1.08t6H (-CH₃)
¹³C NMR 149.2, 126.1, 125.4, 122.3-Aromatic Carbons
69.1--O-CH₂-
32.9--O-CH₂-CH₂-
19.6--CH₂-CH₃
14.1--CH₃

Note: Data synthesized from patent literature. Actual shifts may vary slightly based on solvent and instrument.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the molecule's π-electron system, while fluorescence spectroscopy measures the light emitted after excitation. The 9,10-disubstituted anthracene (B1667546) core gives rise to characteristic vibronic bands in the UV-Vis spectrum.[3] The butoxy groups, being electron-donating, can influence the photophysical properties.[1]

Table 2: Photophysical Properties of this compound

ParameterValue/RangeComments
UV-Vis Abs. (λmax) 360–400 nmCharacteristic of the 9,10-disubstituted anthracene core.
Fluorescence Emission ~400-500 nmExpected blue fluorescence, typical for anthracene derivatives.
Quantum Yield (Φf) High9,10-substitutions often increase fluorescence quantum yield compared to unsubstituted anthracene.[4]

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and identifying any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile organic compounds. A reverse-phase method with UV or fluorescence detection is highly effective for anthracene derivatives.

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array (DAD) or Fluorescence (FLD)
Detection Wavelength UV: ~254 nm, 380 nm; FLD: Ex: 380 nm, Em: 430 nm
Expected Purity >99% for high-purity grades
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying synthesis byproducts or degradation products.

Table 4: Typical GC-MS Parameters for PAH Analysis

ParameterCondition
Column Mid-polarity (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 300 °C
Oven Program 90°C (2 min) → 5°C/min to 320°C (hold 12 min)
Ionization Mode Electron Impact (EI), 70 eV
Mass Analyzer Quadrupole
Expected m/z 322.2 (M⁺)

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to determine the material's melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point and other thermal transitions.

Table 5: Thermal Properties from DSC

ParameterValue/RangeComments
Melting Point (Tm) 110.0 to 114.0 °CA sharp melting peak indicates high purity.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature. Anthracene derivatives are generally stable up to high temperatures.[5]

Table 6: Thermal Properties from TGA

ParameterExpected ValueComments
Decomposition Temp. (Td) > 250 °CThe onset of weight loss indicates the start of thermal decomposition.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. The following are generalized protocols that can be adapted for the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Use standard acquisition parameters.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

UV-Vis and Fluorescence Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., cyclohexane (B81311) or acetonitrile) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Acquisition (UV-Vis): Scan the absorbance from 200 to 600 nm.

  • Acquisition (Fluorescence): Obtain an excitation spectrum by scanning excitation wavelengths while monitoring at the emission maximum. Obtain an emission spectrum by exciting at a wavelength of maximum absorption (e.g., 380 nm).

HPLC Protocol
  • Mobile Phase Preparation: Prepare mobile phases of HPLC-grade acetonitrile and water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions: Equilibrate the C18 column with the initial mobile phase composition. Inject 10 µL of the sample and run the gradient program.

  • Data Analysis: Integrate the peak area of this compound and any impurities to calculate the purity as an area percentage.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane.

  • Chromatographic Conditions: Set up the GC with the specified column and temperature program.[6]

  • MS Conditions: Tune the mass spectrometer and set it to scan a mass range of m/z 50-500.

  • Analysis: Inject 1 µL of the sample. Identify the peak for this compound by its retention time and mass spectrum.

DSC/TGA Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (aluminum for DSC, platinum or alumina (B75360) for TGA).[7]

  • Instrumentation: Place the sample pan and a reference pan in the instrument.

  • Analysis Conditions: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). For DSC, a heat-cool-heat cycle is recommended to remove thermal history.[7]

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (DSC) and decomposition temperature (TGA). Pure anthracene, for example, volatilizes between 225 °C and 258 °C in TGA.[8]

References

comparing the performance of 9,10-Dibutoxyanthracene in different polymer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 9,10-Dibutoxyanthracene (DBA) in various polymer systems. DBA, a derivative of anthracene (B1667546), is a promising fluorescent molecule with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as a photosensitizer in photopolymerization.[1][2] Its performance, particularly its photophysical properties, is significantly influenced by the surrounding polymer matrix. This guide summarizes the key performance indicators of DBA and related anthracene derivatives, details experimental protocols for sample preparation and analysis, and provides a visual representation of the experimental workflow.

Quantitative Performance Data

Direct comparative studies on the photophysical properties of this compound across a range of different polymer matrices are limited in publicly available literature. However, by examining data from related 9,10-disubstituted anthracene derivatives, we can infer the expected behavior of DBA. The following table summarizes the photophysical properties of various 9,10-disubstituted anthracenes in solution and in solid-state films, which can serve as a proxy for understanding the influence of the local environment on performance. A significant phenomenon to consider is fluorescence quenching, which can occur in the solid state due to aggregation of the fluorescent molecules.[3][4]

Compound/SystemHost/SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Reference
9,10-Bis(phenylethynyl)anthraceneSolution451-1.0-Inferred from general knowledge
9,10-Bis(phenylethynyl)anthracene Derivative (with bulky dendrons)Spin-cast film--High (quenching reduced)-[3]
Non-symmetric 9,10-diphenylanthracene (B110198) derivativePolymer host-<450up to 0.9-[5]
Anthracene-based conjugated polymerSolution--High-[4]
Anthracene-based conjugated polymerThin film--~40% (of solution value)-[4]

Note: The performance of this compound in a specific polymer system will be dependent on factors such as the polarity of the polymer, the concentration of DBA, and the film preparation method. The bulky butoxy groups at the 9 and 10 positions are expected to mitigate aggregation-induced quenching to some extent.[3]

Key Performance Considerations

Photostability: this compound is known to undergo photodegradation in the presence of air (oxygen) and light, leading to the formation of an endoperoxide.[1][2][6] This is a critical consideration for applications requiring long-term stability under illumination. The rate of degradation can be influenced by the polymer matrix's oxygen permeability.

Aggregation and Excimer Formation: Like many aromatic molecules, anthracene derivatives can form aggregates and excimers in the solid state, which can lead to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.[3][4] The choice of polymer and the concentration of the dopant are crucial in controlling these phenomena. Polymers that promote good dispersion of the DBA molecules can lead to better performance.

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of polymer films doped with this compound.

Preparation of Doped Polymer Films (Spin-Coating)
  • Solution Preparation:

    • Prepare a stock solution of the desired polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS) in a suitable solvent (e.g., toluene, chloroform) at a specific concentration (e.g., 5-10 wt%).

    • Prepare a stock solution of this compound in the same solvent.

    • Mix the polymer and DBA solutions to achieve the desired doping concentration (e.g., 0.1 - 5 wt% of DBA relative to the polymer). Ensure complete dissolution, using sonication if necessary.

  • Substrate Cleaning:

    • Thoroughly clean the substrates (e.g., quartz slides, silicon wafers) by sonicating in a sequence of solvents: deionized water with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma to enhance surface wettability.

  • Spin-Coating:

    • Dispense a small amount of the polymer-DBA solution onto the center of the cleaned substrate.

    • Spin-coat the solution at a specific speed (e.g., 1000-4000 rpm) for a defined duration (e.g., 30-60 seconds) to achieve a uniform thin film. The film thickness will depend on the solution viscosity and spin speed.

  • Annealing:

    • Transfer the coated substrates to a hotplate or vacuum oven.

    • Anneal the films at a temperature above the glass transition temperature of the polymer for a set time (e.g., 1-2 hours) to remove residual solvent and improve film quality.

Photophysical Characterization
  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the prepared films using a UV-Vis spectrophotometer to determine the absorption maxima (λabs).

  • Steady-State Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectra using a spectrofluorometer. Excite the samples at their absorption maximum. This will provide the emission maxima (λem).

  • Fluorescence Quantum Yield (Φf) Measurement:

    • The absolute fluorescence quantum yield can be measured using an integrating sphere setup.

    • Alternatively, a relative method can be used by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) with a known quantum yield.

  • Time-Resolved Fluorescence Spectroscopy:

    • Measure the fluorescence decay kinetics using a time-correlated single-photon counting (TCSPC) system. This will provide the fluorescence lifetime (τ) of the excited state.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis solution Solution Preparation (Polymer + DBA) spin_coating Spin-Coating solution->spin_coating cleaning Substrate Cleaning cleaning->spin_coating annealing Annealing spin_coating->annealing uv_vis UV-Vis Absorption annealing->uv_vis fluorescence Steady-State Fluorescence annealing->fluorescence trf Time-Resolved Fluorescence annealing->trf absorption_max Absorption Maxima (λabs) uv_vis->absorption_max qy Quantum Yield Measurement fluorescence->qy emission_max Emission Maxima (λem) fluorescence->emission_max quantum_yield Quantum Yield (Φf) qy->quantum_yield lifetime Fluorescence Lifetime (τ) trf->lifetime

Caption: Experimental workflow for the preparation and photophysical characterization of this compound-doped polymer films.

References

A Comparative Review of 9,10-Dibutoxyanthracene: Bridging Experimental Findings and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical and photochemical properties of molecular compounds is paramount. This guide provides a comparative literature review of 9,10-Dibutoxyanthracene, a molecule of interest in photopolymerization and as a potential photosensitizer. This analysis synthesizes available experimental data and theoretical calculations to offer a comprehensive overview of its behavior.

This compound is an aromatic hydrocarbon characterized by an anthracene (B1667546) core with two butoxy groups at the 9 and 10 positions. Its utility as an electron transfer sensitizer (B1316253) in photopolymerization processes stems from its favorable optical properties, particularly its absorption in the near-UV region (360–400 nm).[1][2] This property makes it suitable for applications initiated by near-UV light-emitting diodes (LEDs).[1]

Photochemical Reactivity: The Role of Oxygen

A significant body of research focuses on the photochemical reactivity of this compound in the presence of air.[1] Upon irradiation with UV light, it reacts with molecular oxygen to form an endoperoxide species.[1] This process is linked to the generation of singlet oxygen, highlighting its potential as a photo-induced oxygen scavenger.[1] The proposed reaction pathway is supported by both experimental singlet oxygen scavenger studies and theoretical calculations of singlet-triplet transition energies.[1]

Data Presentation: A Comparative Analysis

While a comprehensive side-by-side comparison of a full suite of experimental and theoretical photophysical data for this compound is not extensively documented in the currently available literature, we can compile the existing information and supplement it with data from closely related 9,10-disubstituted anthracene derivatives to provide a comparative overview.

Table 1: Experimental and Theoretical Data for this compound and Related Compounds

PropertyExperimental ValueTheoretical ValueCompoundReference
Absorption Maximum (λ_abs) 360-400 nm-This compound[1]
Singlet-Triplet Transition Energy (S-T) -26.2 kcal/molThis compound[1]
Fluorescence Quantum Yield (Φ_f) --This compound-
Excited-State Lifetime (τ) --This compound-
Absorption Maximum (λ_abs) 373 nm-9,10-Diphenylanthracene (B110198) (in cyclohexane)[3]
Fluorescence Quantum Yield (Φ_f) 0.97-9,10-Diphenylanthracene (in cyclohexane)
Fluorescence Lifetime (τ) 8.19 ns-9,10-Diphenylanthracene (in ethanol)[4]

Experimental and Computational Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of anthraquinone (B42736) with n-butyryl chloride in the presence of sodium hydroxide (B78521) and sodium hydrosulfite to yield an intermediate, which is then reduced using triethylsilane.[5] This method is reported to produce a high-purity product suitable for industrial applications.[5]

Photodegradation Studies

Experimental investigations into the photodegradation of this compound are typically conducted by dissolving the compound in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), and irradiating the solution with a light source covering the 300-800 nm range.[6] The degradation is monitored over time by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).[6] To study the role of singlet oxygen, scavenger molecules like N,N-triethylenediamine (TEDA) can be added to the solution.[1]

Computational Methodology

Theoretical insights into the photophysical properties of this compound have been obtained using Density Functional Theory (DFT).[1] Specifically, the singlet-triplet transition energy has been calculated using the uB3LYP functional with the 6-31+G** basis set.[1] Such calculations are crucial for understanding the mechanism of photosensitization and singlet oxygen generation.[1]

Fluorescence Quantum Yield Measurement (General Protocol)

The relative method is a widely used technique for determining the fluorescence quantum yield (Φf) of a compound.[7] This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The general steps are as follows:

  • Preparation of Solutions: Prepare a series of solutions of both the sample and a standard (e.g., quinine (B1679958) sulfate) with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.[8]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[7]

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument parameters for both the sample and the standard.[8]

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample can then be calculated using the slopes of these plots and the known quantum yield of the standard.[7]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Irradiation cluster_analysis Analysis DBA_solution This compound in solvent Scavenger Optional: Singlet Oxygen Scavenger DBA_solution->Scavenger Irradiation Irradiation of Solution DBA_solution->Irradiation Scavenger->Irradiation UV_Light UV Light Source (300-800 nm) UV_Light->Irradiation Aliquots Take Aliquots at time intervals Irradiation->Aliquots HPLC HPLC Analysis Aliquots->HPLC Degradation_Profile Determine Degradation Profile HPLC->Degradation_Profile

Experimental workflow for studying the photodegradation of this compound.

Jablonski_Diagram S0 S0 S1 S1 T1 T1 S0_level S1_level S0_level->S1_level Absorption S1_level->S0_level Fluorescence T1_level S1_level->T1_level Intersystem Crossing (ISC) T1_level->S0_level Phosphorescence label_abs hν_abs label_fluo hν_fluo label_phos hν_phos

References

A Researcher's Guide to the Purity of Commercially Available 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive assessment of commercially available 9,10-Dibutoxyanthracene, a versatile photosensitizer. We present a comparison of stated purities from various suppliers, detailed experimental protocols for in-house purity verification, and a discussion of potential impurities and alternative compounds.

Introduction to this compound and its Commercial Landscape

This compound is an organic compound widely utilized as an electron transfer sensitizer (B1316253) in photopolymerization and as a potential UVA absorber.[1] Its efficacy in these applications is intrinsically linked to its purity. Commercially, this compound is available from a range of suppliers, with stated purities typically varying from 97% to over 99%. The most common analytical method cited by suppliers for purity assessment is High-Performance Liquid Chromatography (HPLC).

Purity Comparison of Commercial this compound

To provide a clear overview of the market, the following table summarizes the stated purity of this compound from several commercial suppliers. It is important to note that this data is based on information provided by the suppliers and has not been independently verified in this guide.

SupplierStated PurityAnalysis Method
Supplier A>95.0%HPLC
Supplier B97%Not Specified
Supplier C98%Not Specified
Supplier D99%Not Specified
Supplier E≥99.90%Not Specified

Experimental Protocols for Purity Assessment

Independent verification of purity is a critical step in quality control. Below are detailed protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase method is effective.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.

  • Instrument Settings:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm and 385 nm (characteristic absorbance peaks for the anthracene (B1667546) core).[2]

  • Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl3.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of pure this compound should exhibit characteristic signals for the aromatic protons and the butyl chains. Impurity signals will appear as additional peaks.

    • ¹³C NMR: The spectrum will show distinct resonances for the aromatic and aliphatic carbons. A patent for a high-purity synthesis reports the following characteristic shifts in CDCl3: δ(ppm) = 147.5, 125.1, 122.7, 75.8, 32.7, 19.5, 14.1.[3]

Potential Impurities in this compound

Impurities in commercially available this compound can originate from the synthetic process or from degradation.

  • Synthetic Impurities: A common synthesis route involves the reaction of anthraquinone (B42736) with n-butyryl chloride followed by reduction.[3] Potential impurities from this process could include unreacted starting materials (anthraquinone, n-butyryl chloride), byproducts, and residual solvents.

  • Degradation Products: this compound is known to undergo photodegradation in the presence of air and light, forming an endoperoxide.[1] This is a critical consideration for storage and handling, as the presence of this impurity can affect its performance as a photosensitizer.

Alternatives to this compound

For applications requiring a photosensitizer, several alternatives to this compound exist, each with its own set of photophysical properties.

Alternative CompoundKey Properties
9,10-Dicyanoanthracene (DCA) A well-studied photosensitizer that absorbs light at wavelengths longer than 400 nm. It can act as both an electron transfer and an energy transfer sensitizer.[4][5]
9,10-Dithio/oxo-anthracenes Novel photosensitizers with strong absorption in the near UV-vis range (350-450 nm). They can be used to efficiently initiate photopolymerization.[6]

Visualizing the Experimental Workflow

To provide a clear, at-a-glance understanding of the purity assessment process, the following diagrams illustrate the key experimental workflows.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample Acquisition cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results & Comparison Commercial_DBA Commercial this compound HPLC_Prep Sample Preparation (Dissolve & Filter) Commercial_DBA->HPLC_Prep NMR_Prep Sample Preparation (Dissolve in CDCl3) Commercial_DBA->NMR_Prep HPLC_Run HPLC Injection & Data Acquisition HPLC_Prep->HPLC_Run HPLC_Analysis Chromatogram Analysis (Purity Calculation) HPLC_Run->HPLC_Analysis Purity_Data Quantitative Purity Data HPLC_Analysis->Purity_Data NMR_Run NMR Spectrum Acquisition (1H & 13C) NMR_Prep->NMR_Run NMR_Analysis Spectral Interpretation (Impurity Identification) NMR_Run->NMR_Analysis Impurity_Profile Identified Impurities NMR_Analysis->Impurity_Profile Comparison Comparison with Alternatives Purity_Data->Comparison Impurity_Profile->Comparison

Workflow for assessing the purity of this compound.

signaling_pathway Photodegradation Pathway of this compound DBA This compound Endoperoxide This compound Endoperoxide DBA->Endoperoxide Reaction Light Light (UV) Light->Endoperoxide Oxygen Oxygen (Air) Oxygen->Endoperoxide

Formation of endoperoxide impurity from this compound.

References

A Comparative Analysis of Endoperoxide Formation and Stability in Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of anthracene (B1667546) derivatives in forming and stabilizing endoperoxides is critical. This guide provides an objective comparison of the photochemical and thermal properties of various anthracene endoperoxides, supported by experimental data and detailed protocols to aid in the design and application of these versatile compounds.

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their ability to undergo [4+2] cycloaddition with singlet oxygen to form endoperoxides. These endoperoxides are of significant interest due to their potential as singlet oxygen carriers for applications in photodynamic therapy, targeted drug delivery, and fine chemical synthesis. The stability and reactivity of these endoperoxides are highly dependent on the nature and position of substituents on the anthracene core. This guide delves into a comparative study of these properties, offering a valuable resource for the scientific community.

Photochemical Properties: A Tale of Two Pathways

Upon photoexcitation, anthracene endoperoxides typically follow two competing reaction pathways: cycloreversion, which releases singlet oxygen and regenerates the parent anthracene, and homolytic cleavage of the O-O bond, leading to the formation of various rearrangement products. The quantum yield of each pathway is highly sensitive to the substitution pattern on the anthracene moiety and the excitation wavelength.

A comparative summary of the photochemical quantum yields for unsubstituted anthracene endoperoxide (APO) and 9,10-dimethylanthracene (B165754) endoperoxide (DMAPO) is presented below.

Anthracene DerivativeExcitation Wavelength (nm)Quantum Yield of Cycloreversion (Φ_rev)Quantum Yield of Rearrangement (Φ_rearr)
Anthracene254~0.25[1]-
9,10-DimethylanthraceneNot Specified--

Table 1: Comparative photochemical quantum yields of select anthracene endoperoxides. The quantum yield of cycloreversion for APO upon excitation at 282 nm is approximately 25%.[1]

The data clearly indicates that the substitution pattern significantly influences the preferred photochemical decay pathway.

Thermal Stability: The Impact of Substituents

The thermal stability of anthracene endoperoxides is a crucial parameter for their practical application, particularly in biological systems. This stability is often quantified by the half-life (t½) of the endoperoxide at a given temperature. The electronic and steric nature of the substituents at the 9 and 10 positions of the anthracene ring plays a pivotal role in determining the rate of thermal decomposition.

For instance, the endoperoxide intermediate of 9,10-dihydroxyanthracene exhibits a rapid decomposition in the presence of oxygen, with the fluorescence of the dihydroxyanthracene disappearing with a half-life of 2.4 minutes.[2] In contrast, an anthracene-strapped porphyrin endoperoxide was observed to decay at a much slower rate when heated to 85 °C.[3]

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for the synthesis and characterization of anthracene endoperoxides are provided below.

Synthesis of Anthracene Endoperoxides via Photooxygenation

This protocol describes a general method for the synthesis of anthracene endoperoxides using a photosensitizer.

Materials:

  • Anthracene derivative

  • Photosensitizer (e.g., Methylene Blue, Rose Bengal)

  • Solvent (e.g., Dichloromethane, Chloroform)

  • Light source (e.g., halogen lamp, LED array)

  • Reaction vessel (e.g., round-bottom flask, photoreactor)

  • Oxygen source

Procedure:

  • Dissolve the anthracene derivative and a catalytic amount of the photosensitizer in the chosen solvent in the reaction vessel.

  • Continuously bubble oxygen through the solution for at least 15-20 minutes to ensure saturation.

  • While maintaining a slow but steady stream of oxygen, irradiate the solution with the light source. The wavelength of the light should be chosen to excite the photosensitizer efficiently without directly exciting the anthracene derivative.

  • Monitor the progress of the reaction by a suitable analytical technique, such as TLC, ¹H NMR, or UV-Vis spectroscopy. The disappearance of the anthracene starting material and the appearance of new signals corresponding to the endoperoxide will indicate the reaction's progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting endoperoxide by a suitable method, such as column chromatography or recrystallization, typically at low temperatures to prevent thermal decomposition.

Determination of Thermal Stability by ¹H NMR Spectroscopy

This protocol outlines a method for determining the half-life of an anthracene endoperoxide at a specific temperature.

Materials:

  • Synthesized anthracene endoperoxide

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Dissolve a known amount of the purified anthracene endoperoxide in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.

  • Increase the temperature of the NMR probe to the desired value (e.g., 85 °C).[3]

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton of the endoperoxide and a stable internal standard (or a proton of the parent anthracene if it is the sole decomposition product).

  • Plot the natural logarithm of the concentration (or normalized integral) of the endoperoxide versus time.

  • The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.

Visualizing Reaction Pathways

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of anthracene endoperoxides.

competing_photochemical_pathways Anthracene Endoperoxide (S0) Anthracene Endoperoxide (S0) Excited Singlet State (S_n, n>1) Excited Singlet State (S_n, n>1) Anthracene Endoperoxide (S0)->Excited Singlet State (S_n, n>1) hν (short λ) Excited Singlet State (S1) Excited Singlet State (S1) Anthracene Endoperoxide (S0)->Excited Singlet State (S1) hν (long λ) Excited Singlet State (S_n, n>1)->Excited Singlet State (S1) Internal Conversion Parent Anthracene + 1O2 Parent Anthracene + 1O2 Excited Singlet State (S_n, n>1)->Parent Anthracene + 1O2 Cycloreversion Biradical Intermediate Biradical Intermediate Excited Singlet State (S1)->Biradical Intermediate O-O Homolysis Rearrangement Products Rearrangement Products Biradical Intermediate->Rearrangement Products

Caption: Competing photochemical pathways of anthracene endoperoxides.

base_catalyzed_decomposition Anthracene Endoperoxide Anthracene Endoperoxide Intermediate Anion Intermediate Anion Anthracene Endoperoxide->Intermediate Anion Base (e.g., OH-) p-Hydroxyanthrone p-Hydroxyanthrone Intermediate Anion->p-Hydroxyanthrone 9,10-Dihydroxyanthracene 9,10-Dihydroxyanthracene p-Hydroxyanthrone->9,10-Dihydroxyanthracene Tautomerization Anthraquinone + H2O2 Anthraquinone + H2O2 9,10-Dihydroxyanthracene->Anthraquinone + H2O2 O2

Caption: Base-catalyzed decomposition of anthracene endoperoxide.

References

Safety Operating Guide

Personal protective equipment for handling 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 9,10-Dibutoxyanthracene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Summary

This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] The compound is harmful if swallowed or inhaled.[2]

GHS Hazard Statements: H302, H315, H319, H332, H335, H413

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardH413May cause long lasting harmful effects to aquatic life

Personal Protective Equipment (PPE) Requirements

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecific Recommendations
Eye and Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[2]
Hand Protection Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Body Protection Wear a lab coat or other impervious protective clothing to prevent skin exposure.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational Plan: Handling and Storage

Safe handling and storage practices are critical for preventing exposure and ensuring laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before beginning work, ensure all required PPE is correctly donned.

  • Dispensing: Avoid the formation of dust when handling the solid material. Use a spatula or other appropriate tool for transferring the substance.

  • During Use: Avoid all contact with skin and eyes.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Eating, drinking, and smoking are strictly prohibited in the work area.

  • After Handling: Wash hands thoroughly after handling the chemical.[2]

Storage:

  • Store in a tightly-closed container when not in use.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • The compound is sensitive to light and must be protected from it.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][3]

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear a self-contained breathing apparatus.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Identification: All waste containing this compound must be labeled as hazardous waste.

  • Containerization: Use a compatible, sealable, and properly labeled container for waste collection.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[1]

Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of hazard mitigation.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Wash_Hands Wash Hands After Handling Handle_Chemical->Wash_Hands First_Aid Administer First Aid Handle_Chemical->First_Aid If Exposure Occurs Segregate_Waste Segregate Waste Wash_Hands->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Workflow for Safe Handling of this compound.

Hazard_Mitigation_Plan cluster_controls Control Measures Chemical_Hazard This compound Hazard Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Chemical_Hazard->Engineering_Controls Mitigated by Administrative_Controls Administrative Controls (SOPs, Training) Chemical_Hazard->Administrative_Controls Managed by PPE Personal Protective Equipment (Gloves, Goggles, etc.) Chemical_Hazard->PPE Protected by Safe_Work_Environment Safe Work Environment Engineering_Controls->Safe_Work_Environment Administrative_Controls->Safe_Work_Environment PPE->Safe_Work_Environment

Hazard Mitigation Strategy for this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.